Product packaging for L-Proline(Cat. No.:CAS No. 4305-67-3)

L-Proline

Cat. No.: B3424833
CAS No.: 4305-67-3
M. Wt: 115.13 g/mol
InChI Key: ONIBWKKTOPOVIA-BYPYZUCNSA-N
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Description

L-Proline is a proteinogenic amino acid classified as an imino acid due to its distinctive pyrrolidine side chain, which confers exceptional conformational rigidity and significantly influences protein structure . This non-essential amino acid is biosynthesized from L-glutamate and serves as a critical building block for proteins, most notably as a major component of collagen, where it is essential for the stability of joints and tendons . In neuroscience research, this compound is recognized for its role as a modulator of neurotransmission. It functions as a weak agonist of glycine receptors and both NMDA and non-NMDA ionotropic glutamate receptors, positioning it as a molecule of interest for studying excitatory signaling and potential excitotoxicity . Its transport into neural cells is facilitated by specific, high-affinity transporters like SLC6A7, and alterations in its brain concentration have been linked to behavioral and cognitive effects in research models . Plant physiology studies extensively utilize this compound to investigate abiotic stress tolerance. When applied exogenously, it acts as a potent osmoprotectant, helping plants maintain osmotic balance under drought and salinity stress . Its multifunctional role includes stabilizing membranes and proteins, scavenging reactive oxygen species (ROS), and reducing oxidative damage, thereby enhancing resilience and supporting recovery in crop plants like wheat and maize . This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B3424833 L-Proline CAS No. 4305-67-3

Properties

IUPAC Name

(2S)-pyrrolidine-2-carboxylic acid
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InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1
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InChI Key

ONIBWKKTOPOVIA-BYPYZUCNSA-N
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Canonical SMILES

C1CC(NC1)C(=O)O
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Isomeric SMILES

C1C[C@H](NC1)C(=O)O
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Molecular Formula

C5H9NO2
Record name proline
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Related CAS

25191-13-3
Record name L-Proline homopolymer
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DSSTOX Substance ID

DTXSID5044021
Record name L-Proline
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Molecular Weight

115.13 g/mol
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Physical Description

Dry Powder, Colorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless
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Solubility

Solubility in 100 mL of water: 127 g at 0 °C; 162 g at 25 °C; 206.7 g at 50 °C; 239 g at 65 °C, Solubility in alcohol: 1.55% at 35 °C; insoluble in ether, butanol, isopropanol, Very soluble in water, alcohol; insoluble in ether, Very soluble in water; slightly soluble in ethanol, acetone, benzene; insoluble in ether, propanol, 162.0 mg/mL, Soluble in water; Insoluble in ether, Soluble (in ethanol)
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Density

1.064 at 24 °C
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Color/Form

Flat needles from alcohol + ether; prisms from water, White crystals or crystalline powder

CAS No.

4305-67-3, 147-85-3, 37159-97-0
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Melting Point

220-222 °C, decomposes, MP: 215-220 °C with decomposition /D(+)-Proline/, MP: 205 °C with decomposition /DL-Proline/, 221 °C
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L Proline Metabolic Pathways and Regulation

L-Proline Biosynthesis Mechanisms

The anabolic production of this compound is achieved through distinct enzymatic steps originating from either L-glutamate or L-ornithine. While the glutamate (B1630785) pathway is considered the primary route for proline biosynthesis in many organisms, the ornithine pathway provides an alternative route, with its contribution varying across different species and physiological conditions.

Glutamate Pathway for this compound Anabolism

The biosynthesis of this compound from glutamate is a conserved pathway found in a wide range of organisms, from bacteria to mammals and plants. citrusgenomedb.org This pathway involves the sequential action of two enzymes that convert glutamate to P5C, which is then reduced to proline. In higher plants, these first two steps are often catalyzed by a single bifunctional enzyme. citrusgenomedb.orgnih.gov

The initial and rate-limiting step in the glutamate pathway is the ATP-dependent phosphorylation of L-glutamate to γ-glutamyl phosphate (B84403). This reaction is catalyzed by γ-glutamyl kinase, also known as Δ¹-pyrroline-5-carboxylate synthetase (P5CS) in many organisms where it exists as a bifunctional enzyme, or ProB in bacteria. nih.gov P5CS is a key regulatory point in the pathway, being subject to feedback inhibition by this compound. nih.govnih.gov This allosteric regulation allows the cell to control the rate of proline synthesis based on its intracellular concentration. In some organisms, the expression of the gene encoding P5CS is also upregulated in response to environmental stresses such as high salinity and drought, leading to the accumulation of proline as an osmoprotectant. nih.govfrontiersin.org The P5CS enzyme itself is a bifunctional protein in many plants and animals, containing both the γ-glutamyl kinase and the subsequent γ-glutamyl phosphate reductase domains. nih.govnih.gov

The second step in the glutamate pathway is the NADPH-dependent reduction of the unstable intermediate, γ-glutamyl phosphate, to glutamate-5-semialdehyde. This reaction is catalyzed by γ-glutamyl phosphate reductase, a component of the bifunctional P5CS enzyme in many eukaryotes, or the ProA protein in bacteria. nih.govnih.gov The product, glutamate-5-semialdehyde, is in spontaneous equilibrium with its cyclic form, P5C. nih.gov The activity of this enzyme is tightly coupled with the preceding kinase activity, ensuring the efficient conversion of glutamate to P5C. In bacteria, ProA and ProB are separate monofunctional proteins. ebi.ac.uk

Δ¹-Pyrroline-5-carboxylate (P5C) is a crucial intermediate in amino acid metabolism, standing at the intersection of the glutamate and ornithine pathways for proline biosynthesis, as well as proline catabolism. nih.govuni-konstanz.de It is formed from the spontaneous cyclization of glutamate-5-semialdehyde, the product of the γ-glutamyl phosphate reductase reaction. nih.gov P5C is then reduced to this compound in a final step catalyzed by P5C reductase (P5CR). wikipedia.org

Ornithine Pathway for this compound Anabolism

An alternative route for this compound synthesis utilizes L-ornithine as a precursor. This pathway is particularly significant in certain mammalian tissues and can contribute to proline production under specific metabolic conditions. nih.gov

The key enzyme in the ornithine pathway is ornithine-δ-aminotransferase (OAT), a pyridoxal-5'-phosphate (PLP)-dependent enzyme. nih.gov OAT catalyzes the transfer of the δ-amino group of L-ornithine to an amino group acceptor, typically α-ketoglutarate, to produce glutamate-γ-semialdehyde and L-glutamate. nih.govmdpi.com As mentioned previously, glutamate-γ-semialdehyde spontaneously cyclizes to form P5C, which can then be converted to proline by P5C reductase. nih.gov The direction of the OAT-catalyzed reaction is reversible, and its role in either proline biosynthesis or catabolism can depend on the specific metabolic state of the cell and the relative concentrations of ornithine and other metabolites. nih.gov In some contexts, particularly in plants, OAT is considered to be primarily involved in arginine catabolism, feeding P5C into the proline degradation pathway rather than contributing significantly to net proline synthesis. uni-konstanz.de

Data Tables

Table 1: Enzymes in this compound Biosynthesis

Enzyme Abbreviation Pathway Substrate(s) Product(s)
γ-Glutamyl Kinase P5CS/ProB Glutamate L-Glutamate, ATP γ-Glutamyl phosphate, ADP
γ-Glutamyl Phosphate Reductase P5CR/ProA Glutamate γ-Glutamyl phosphate, NADPH Glutamate-5-semialdehyde, NADP+, Phosphate
Ornithine-δ-aminotransferase OAT Ornithine L-Ornithine, α-Ketoglutarate Glutamate-γ-semialdehyde, L-Glutamate

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
L-Glutamate
L-Ornithine
γ-Glutamyl Phosphate
Glutamate-5-semialdehyde
Δ¹-Pyrroline-5-carboxylate
α-Ketoglutarate
Adenosine triphosphate
Adenosine diphosphate
Nicotinamide adenine dinucleotide phosphate (oxidized)
Nicotinamide adenine dinucleotide phosphate (reduced)
Pyridoxal-5'-phosphate

This compound Catabolism and Degradation Pathways

The breakdown of this compound is a highly conserved mitochondrial process across various organisms, serving as a source of energy, nitrogen, and redox potential. This catabolic pathway involves a two-step enzymatic conversion of this compound to glutamate, which can then be integrated into central metabolism.

Proline Dehydrogenase (PRODH/PO) Activity and Regulation

The initial and rate-limiting step in this compound catabolism is catalyzed by Proline Dehydrogenase (PRODH), also known as Proline Oxidase (POX). nih.gov This enzyme is an oxidoreductase that facilitates the oxidation of this compound to Δ¹-pyrroline-5-carboxylate (P5C). nih.govwikipedia.orgnih.gov PRODH is tightly associated with the inner mitochondrial membrane, a location that enables the direct transfer of electrons from its FAD cofactor to the electron transport chain, typically via ubiquinone, contributing to ATP production. wikipedia.orgnih.gov The systematic name for this enzyme is this compound:quinone oxidoreductase. wikipedia.org

PRODH activity is crucial for regulating cellular proline levels and plays a significant role in cellular homeostasis by providing energy and shuttling redox potential between cellular compartments. nih.govwikipedia.org However, excessive PRODH activity can lead to an overload of the electron transport chain, resulting in the production of reactive oxygen species (ROS). wikipedia.org The regulation of PRODH is complex, occurring at transcriptional, post-transcriptional, and translational levels to adapt to the cell's metabolic state. nih.gov In humans, two genes, PRODH and PRODH2, encode for this enzyme, and mutations can lead to hyperprolinemia, a condition characterized by elevated proline levels. wikipedia.org In plants like Arabidopsis, there are also two isoforms, PRODH1 and PRODH2, with the latter being particularly active in response to osmotic and biotic stress. wikipedia.org

Enzyme/ProteinGene (Human)LocationCofactorReaction Catalyzed
Proline Dehydrogenase (PRODH/POX)PRODH, PRODH2Inner Mitochondrial MembraneFADThis compound → Δ¹-pyrroline-5-carboxylate (P5C)

Pyrroline-5-Carboxylate Dehydrogenase (P5CDH) Functionality

Following the action of PRODH, the intermediate Δ¹-pyrroline-5-carboxylate (P5C) is further metabolized in the second step of proline degradation. nih.govoup.com This reaction is catalyzed by Pyrroline-5-Carboxylate Dehydrogenase (P5CDH), an enzyme belonging to the oxidoreductase family. wikipedia.org P5CDH converts P5C into the amino acid glutamate. nih.govproteopedia.org This reaction is a dehydrogenation that utilizes NAD⁺ or NADP⁺ as a cofactor. wikipedia.orgproteopedia.org The three substrates for this enzyme are (S)-1-pyrroline-5-carboxylate, NAD⁺, and H₂O, yielding glutamate, NADH, and H⁺. wikipedia.org

P5CDH is essential for proline degradation and plays a critical role in linking the metabolism of proline, arginine, and ornithine, as P5C is an intermediate common to these pathways. nih.govproteopedia.org In plants, P5CDH is encoded by a single, ubiquitously expressed gene, and its function is vital for nitrogen remobilization, particularly during processes like leaf senescence. nih.govoup.comresearchgate.net While defects in P5CDH can block proline degradation, this does not necessarily alter plant growth under normal conditions. oup.comresearchgate.net However, the accumulation of P5C due to P5CDH deficiency can be toxic, potentially leading to programmed cell death. oup.comresearchgate.net In humans, the protein is encoded by the ALDH4A1 gene, and mutations can cause type II hyperprolinemia. wikipedia.orgproteopedia.org

Enzyme/ProteinGene (Human)CofactorSubstratesProducts
Pyrroline-5-Carboxylate Dehydrogenase (P5CDH)ALDH4A1NAD⁺ / NADP⁺(S)-1-pyrroline-5-carboxylate, NAD⁺, H₂OGlutamate, NADH, H⁺

Interconnection with Tricarboxylic Acid (TCA) Cycle

The catabolism of this compound is directly linked to the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration. The final product of the two-step proline degradation pathway is glutamate. frontiersin.orgnih.gov This glutamate can be converted into α-ketoglutarate (α-KG), a key intermediate of the TCA cycle. frontiersin.orgnih.gov This conversion allows the carbon skeleton of proline to be utilized for energy production. frontiersin.org

Once converted to α-ketoglutarate, the molecule enters the TCA cycle and can be completely oxidized to CO₂, generating ATP through oxidative phosphorylation. frontiersin.org This anaplerotic role of proline catabolism is particularly important under conditions of nutrient stress, where cells may rely on the breakdown of amino acids from degraded proteins or the extracellular matrix to fuel the TCA cycle and maintain cellular energy levels. nih.gov Therefore, proline degradation serves as a direct conduit for funneling carbon and nitrogen into the core energy-producing pathways of the cell. frontiersin.orgnih.gov

Production of Metabolites (e.g., Glutamate, Polyamines)

The primary and immediate metabolite produced from the catabolism of this compound is glutamate. nih.govnih.gov This conversion is a two-step process catalyzed sequentially by PRODH and P5CDH. nih.gov Glutamate is a versatile molecule with numerous metabolic fates. Beyond its entry into the TCA cycle as α-ketoglutarate, glutamate serves as a central hub in a major network of nitrogen-metabolizing pathways. nih.govresearchgate.net

This network connects the metabolism of glutamate to that of ornithine, arginine, and proline itself, as well as to the synthesis of polyamines and γ-aminobutyric acid (GABA). nih.govresearchgate.net The production of polyamines such as putrescine, spermidine, and spermine branches off from this network, using ornithine and arginine as substrates. nih.gov While proline catabolism does not directly produce polyamines, it replenishes the pool of glutamate, which is a precursor for ornithine synthesis. nih.gov In this way, the degradation of this compound supports the biosynthetic pathways for these critical signaling and structural molecules. nih.govresearchgate.net

Anaerobic Degradation of Hydroxyproline (B1673980) Isomers

Hydroxyprolines, particularly trans-4-hydroxy-L-proline (t4L-HP), are abundant components of structural proteins like collagen. nih.govacs.orgillinois.edu In anaerobic environments, microorganisms utilize distinct pathways for their degradation that involve glycyl radical enzymes (GREs). nih.govnih.gov One characterized pathway involves the enzyme t4L-HP dehydratase (HypD), which removes water from t4L-HP to produce Δ¹-pyrroline-5-carboxylate (P5C). nih.gov

A different anaerobic pathway has been discovered for the degradation of the isomer cis-4-hydroxy-L-proline (c4L-HP). nih.govacs.orgillinois.edu This pathway begins with the isomerization of c4L-HP to trans-4-hydroxy-D-proline (t4D-HP). nih.govacs.org A novel GRE, t4D-HP C-N-lyase (HplG), then catalyzes a radical-mediated ring opening of t4D-HP to yield 2-amino-4-ketopentanoate (AKP). nih.govacs.org This intermediate is subsequently cleaved by AKP thiolase into acetyl-CoA and D-alanine. nih.govacs.org These distinct anaerobic pathways highlight the metabolic versatility of microorganisms in utilizing different hydroxyproline isomers. nih.govacs.org

PathwayKey EnzymeSubstrate IsomerKey Intermediate(s)Final Products
Anaerobic t4L-HP Degradationt4L-HP dehydratase (HypD)trans-4-hydroxy-L-proline (t4L-HP)Δ¹-pyrroline-5-carboxylate (P5C)Proline, 5-aminopentanoate
Anaerobic c4L-HP Degradationt4D-HP C-N-lyase (HplG)cis-4-hydroxy-L-proline (c4L-HP)trans-4-hydroxy-D-proline (t4D-HP), 2-amino-4-ketopentanoate (AKP)Acetyl-CoA, D-alanine

Genetic and Biochemical Regulation of this compound Metabolism

The metabolism of this compound is tightly regulated to balance its roles in protein synthesis, stress response, and energy production. This regulation occurs at multiple levels, including gene expression and biochemical feedback mechanisms, and involves a dynamic interplay between synthesis and catabolism, often referred to as the "proline cycle". nih.govnih.gov

In plants, this compound metabolism is known to be a light-dependent process that is also influenced by hormones such as abscisic acid. nih.gov The genes encoding the key enzymes for synthesis (P5CS) and catabolism (PDH) are subject to differential regulation depending on environmental conditions. nih.gov For example, under stress conditions, P5CS gene expression is often upregulated to promote proline accumulation, while PDH expression may be suppressed. nih.gov

Biochemically, the proline cycle involves the catabolic oxidation of proline to P5C in the mitochondria by PRODH, and the synthetic reduction of P5C back to proline by P5C reductase (PYCR). nih.govnih.gov When the synthetic step occurs in the cytosol, the cycle effectively transfers reducing equivalents from cytosolic NADPH into the mitochondrial respiratory chain. nih.gov Furthermore, there is a metabolic link between the pathways of proline and hydroxyproline. The degradation of both is initiated by distinct dehydrogenases, but their oxidized products, P5C and hydroxy-P5C, can be substrates for the same downstream enzymes, allowing for mutual competition and complex regulatory feedback. frontiersin.org This interaction is also linked to the hypoxia-inducible factor (HIF) response to hypoxia, where hypoxia can increase the expression of enzymes involved in proline synthesis. frontiersin.org

Transcriptional and Post-Translational Control Mechanisms

The regulation of this compound metabolism occurs at multiple levels to ensure a rapid and appropriate response to cellular demands and environmental changes. This control is exerted through both the regulation of gene expression (transcriptional control) and the modulation of enzyme activity after protein synthesis (post-translational control).

Transcriptional Control: The expression of genes encoding the key enzymes in proline metabolism is highly regulated. The P5CS gene, particularly the stress-responsive isoform P5CS1, is transcriptionally upregulated in response to various abiotic stresses, such as drought and high salinity. plos.org This induction is mediated by complex signaling pathways, some of which are dependent on the plant hormone abscisic acid (ABA), while others are ABA-independent. semanticscholar.orgresearchgate.net The promoter regions of P5CS genes contain various cis-acting elements that serve as binding sites for numerous transcription factors, including those from the bZIP, MYB, and AP2/EREBP families, allowing for a finely tuned response to different signals. researchgate.net

In contrast, the expression of PRODH, the gene for the primary catabolic enzyme, is often reciprocally regulated. Under osmotic stress, PRODH transcription is typically suppressed to allow for proline accumulation. nih.gov Upon recovery from stress, its expression is induced to catabolize the excess proline, providing a source of energy and nitrogen. creative-proteomics.com This transcriptional switch is also influenced by light, with P5CS expression being promoted during light periods and PRODH expression increasing in the dark. nih.govfrontiersin.org

Post-Translational Control: Beyond transcriptional regulation, the activity of proline metabolic enzymes is controlled at the post-translational level. This allows for more immediate adjustments to metabolic flux without the need for new protein synthesis. One of the most significant post-translational regulatory mechanisms is the modulation of enzyme activity by the cellular redox state. The activity of P5CS is sensitive to the NADPH/NADP+ ratio; a high ratio (indicating high reducing power) favors proline synthesis. wikipedia.org Specifically, NADP+ has been shown to be a significant inhibitor of P5CS activity. nih.gov Similarly, the activity of P5CR can be regulated by the cellular redox status and ion concentrations, adding another layer of control to the biosynthetic pathway. nih.gov While direct evidence for other modifications like phosphorylation on these specific enzymes is still emerging, it is a common mechanism for regulating enzyme activity in metabolic pathways. wikipedia.orgwikipedia.org There is also evidence suggesting that PRODH may undergo post-translational modifications. researchgate.net

Feedback Inhibition Loops

A primary and highly conserved mechanism for regulating proline biosynthesis is feedback inhibition, a form of allosteric regulation where the end product of a pathway inhibits an earlier step. In proline metabolism, this compound itself acts as a feedback inhibitor of the P5CS enzyme. frontiersin.org This regulation is critical for maintaining proline homeostasis under normal conditions, preventing the unnecessary expenditure of energy and resources on proline synthesis when cellular levels are sufficient.

The target of this inhibition is the γ-glutamyl kinase (GK) activity domain located at the N-terminus of the bifunctional P5CS enzyme. nih.gov Proline binds to an allosteric site on the GK domain, distinct from the active site where glutamate binds. This binding induces a conformational change in the enzyme that reduces its affinity for glutamate, thereby slowing down the first committed step of the biosynthetic pathway. nih.gov The activity of Vigna aconitifolia P5CS, for instance, is reduced by 50% in the presence of 6 mM proline. researchgate.net

The physiological importance of this feedback loop has been demonstrated through genetic engineering. When the feedback inhibition of P5CS was removed by site-directed mutagenesis (e.g., the P5CSF129A mutation), the resulting transgenic plants accumulated significantly higher levels of proline, both under normal and osmotic stress conditions. researchgate.net This indicates that feedback regulation by proline is a major rate-limiting factor in its own synthesis. medlineplus.gov Studies in yeast have also identified specific amino acid residues, such as Gln79, that are crucial for stabilizing the proline binding pocket and are essential for the feedback inhibition mechanism. nih.govnih.gov

Under severe osmotic stress, plant cells can accumulate proline to concentrations that would theoretically shut down P5CS activity completely. researchgate.net The continued synthesis of proline under these conditions suggests that the sensitivity of P5CS to feedback inhibition may be modulated or partially lost during stress, possibly through conformational changes in the enzyme. researchgate.net

Modulation by Environmental Cues and Internal Signals

The this compound metabolic network is highly responsive to a wide range of external environmental cues and internal cellular signals. This modulation allows organisms, particularly plants, to adapt to changing conditions by adjusting proline levels for protection or as a metabolite.

Environmental Cues:

Drought and Salinity: Osmotic stress, caused by drought or high salt concentrations, is the most potent inducer of proline accumulation in many plants. nih.govfrontiersin.org This response is primarily driven by the strong transcriptional upregulation of P5CS1 and the simultaneous downregulation of PRODH, effectively maximizing synthesis while halting degradation. nih.gov

Light and Dark Cycles: Proline metabolism exhibits a distinct diurnal rhythm. Light promotes the expression of P5CS and represses PRODH, leading to proline synthesis during the day. frontiersin.org Conversely, in the dark, PRODH expression is induced, and proline is catabolized, likely to provide energy. nih.gov This regulation is mediated by photoreceptors and light-responsive transcription factors like ELONGATED HYPOCOTYL 5 (HY5), which directly binds to the promoters of P5CS1 and PRODH1.

Heavy Metals: Exposure to heavy metals such as cadmium and zinc can also lead to the accumulation of this compound, where it is thought to play a role in metal chelation and mitigating oxidative stress. nih.gov

Internal Signals:

Abscisic Acid (ABA): This phytohormone is a key internal signal that mediates the plant's response to water deficit. ABA signaling pathways can trigger the expression of P5CS1, contributing to stress-induced proline accumulation. frontiersin.orgnih.gov However, proline biosynthesis is also controlled by ABA-independent pathways, indicating a complex regulatory network that can distinguish between different types of stress. semanticscholar.orgresearchgate.net

Redox Status: The cell's redox state, particularly the NADP+/NADPH ratio, is a critical internal signal. Proline biosynthesis consumes NADPH, while its catabolism can generate reducing equivalents. The activity of key enzymes like P5CS is directly inhibited by NADP+, linking proline synthesis to the availability of reducing power, which is often altered by stress conditions affecting photosynthesis. creative-proteomics.comnih.gov

Nitrogen Availability: Proline metabolism is interconnected with nitrogen assimilation. The expression of enzymes like P5CS can be influenced by the nitrogen status of the plant, and proline can serve as a storage compound for nitrogen. nih.gov

Role of Isoenzymes in Metabolic Plasticity

The existence of multiple isoforms of key metabolic enzymes, known as isoenzymes, provides a crucial mechanism for metabolic plasticity. It allows an organism to fine-tune metabolic pathways in different tissues, at different developmental stages, or in response to specific environmental stimuli. In proline metabolism, several key enzymes exist as isoenzymes with non-redundant functions.

The most well-characterized example is Δ1-pyrroline-5-carboxylate synthetase (P5CS). In many plants, including Arabidopsis thaliana, there are two P5CS isoenzymes, P5CS1 and P5CS2, which are encoded by separate genes. wikipedia.org These isoenzymes exhibit distinct expression patterns and roles:

P5CS1: This isoform is strongly induced by environmental stresses such as drought, salinity, and cold. wikipedia.org It is considered the primary contributor to the massive accumulation of proline observed during osmotic stress and is regulated by both ABA-dependent and independent signaling pathways. researchgate.net Mutants lacking P5CS1 show significantly reduced proline accumulation under stress.

P5CS2: This isoform is considered a "housekeeping" enzyme. Its expression is less affected by abiotic stress and is more critical for normal growth and development. In Arabidopsis, P5CS2 is vital for embryogenesis and plays a role in processes requiring active cell division. researchgate.net While P5CS1 and P5CS2 have overlapping functions in some developmental processes like flowering, their distinct primary roles demonstrate a clear case of sub-functionalization. researchgate.net

Proline dehydrogenase (PRODH) also exists in multiple isoforms in some species. In Arabidopsis, there are two isoforms, PRODH1 and PRODH2. PRODH1 expression is induced upon relief from stress to catabolize accumulated proline, whereas PRODH2 appears to be more responsive to biotic stress. nih.gov In humans, two genes, PRODH and PRODH2, encode for different proline dehydrogenase enzymes. nih.gov

This division of labor among isoenzymes allows for metabolic flexibility. The plant can maintain essential housekeeping functions for growth and development via one set of isoenzymes (e.g., P5CS2) while mounting a robust, inducible stress response with another (e.g., P5CS1). This separation of function prevents interference between developmental and stress-response pathways and enables a more tailored and efficient regulation of proline metabolism.

L Proline S Multifaceted Cellular and Molecular Functions

L-Proline in Cellular Stress Adaptation Mechanisms

Environmental stresses, such as drought, salinity, temperature extremes, and heavy metal toxicity, can lead to cellular imbalances and damage. nih.govnih.gov this compound accumulates significantly in response to these conditions, acting as a key mediator in the cellular defense system. nih.govmdpi.comcas.cz Its protective mechanisms involve both its inherent chemical properties and its influence on various cellular processes and signaling pathways. nih.govresearchgate.net

Osmoprotection and Osmotic Adjustment

One of the earliest and most widely recognized functions of this compound in stress tolerance is its role as a compatible osmolyte. nih.govnih.govmdpi.com Compatible osmolytes are small, highly soluble molecules that accumulate in cells without interfering with metabolic processes, helping to balance water potential under osmotic stress conditions like drought and salinity. nih.govnih.govmdpi.com

Under conditions of low water potential, such as those caused by high salinity or drought, cells tend to lose water. mdpi.come-namtila.com The accumulation of this compound in the cytoplasm lowers the cellular osmotic potential, which helps to maintain cellular turgor pressure and facilitates water uptake, or reduces water efflux, from the surrounding environment. nih.govmdpi.come-namtila.comresearchgate.net This osmotic adjustment is critical for preserving cellular volume and function under stress. mdpi.come-namtila.com Studies on various plants, including wheat, barley, rice, and maize, have demonstrated that this compound accumulation or exogenous application helps maintain turgidity and improves water relations under stress. nih.govnih.govresearchgate.net

Organism/TissueStress ConditionEffect of Proline on Water StatusSource
Wheat leavesStressMaintained turgidity nih.gov
Barley leavesStressMaintained turgidity nih.gov
Vicia faba leavesSalinityIncreased leaf water potential nih.gov
Olea europaeaSaltMitigated reduction in leaf water relations nih.gov
Rice plantsSalinityHelps preserve cellular turgor pressure and osmotic balance mdpi.com

This compound contributes to the structural integrity and stability of cellular membranes under stress conditions. nih.govmdpi.comcas.cz Its compatible osmolyte properties are thought to play a role in this stabilization. mdpi.com Proline interacts with phospholipid headgroups, which can modulate membrane fluidity and permeability. mdpi.com This interaction helps to maintain the structural integrity of cellular membranes, preventing leakage and preserving cellular compartmentalization during stress. nih.govmdpi.commdpi.com Additionally, this compound's ability to form hydrogen bonds with water molecules contributes to the formation of a protective hydration layer around membranes, further enhancing their stability under adverse conditions. mdpi.com Studies have shown that proline treatment can protect the plasma membrane from damage under stress, such as cadmium stress in Solanum nigrum callus. nih.gov

Reactive Oxygen Species (ROS) Homeostasis and Antioxidant Defense

Environmental stresses often lead to the overproduction of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. nih.govnih.govfrontiersin.org this compound plays a significant role in mitigating oxidative stress through both direct ROS scavenging and by influencing the cellular antioxidant defense system. nih.govnih.govnih.gov

This compound has been shown to directly scavenge various ROS, including hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.govnih.govfrontiersin.orggoogle.comresearchgate.netplos.org The imino group in proline's cyclic structure is thought to contribute to its ROS scavenging ability. google.com Studies using electron paramagnetic resonance (EPR) have provided evidence for proline's effectiveness as a hydroxyl radical scavenger. google.com By reacting with these highly reactive species, proline helps to prevent oxidative damage to proteins, lipids, and nucleic acids. e-namtila.comresearchgate.net While some studies suggest proline effectively quenches singlet oxygen, others have reported conflicting findings, indicating that the exact mechanisms and the range of ROS directly scavenged by proline may vary depending on the organism and specific conditions. nih.govfrontiersin.orgfrontiersin.org

This compound metabolism is intrinsically linked to cellular redox homeostasis, particularly influencing the balance of NADP⁺/NADPH ratios. nih.govnih.govmdpi.comcas.czfrontiersin.orgbham.ac.uknih.gov Proline biosynthesis, which occurs primarily in the cytosol and chloroplasts in plants, consumes NADPH. nih.govmdpi.comcas.cz This consumption of NADPH and production of NADP⁺ during proline synthesis can help maintain a low NADPH/NADP⁺ ratio in the cytosol, which in turn stimulates the oxidative pentose (B10789219) phosphate (B84403) pathway. mdpi.comcas.czfrontiersin.org The oxidative pentose phosphate pathway is a crucial source of NADPH for reductive biosynthesis and is essential for the regeneration of reduced glutathione (B108866) (GSH), a key component of the cellular antioxidant system. nih.govmdpi.comcas.cz

Enzyme Involved in Proline MetabolismPathwayCofactor(s) InvolvedInfluence on RedoxSource
P5CS (Δ¹-pyrroline-5-carboxylate synthetase)BiosynthesisATP, NADPHConsumes NADPH, produces NADP⁺ nih.govmdpi.commdpi.comfrontiersin.org
P5CR (Δ¹-pyrroline-5-carboxylate reductase)BiosynthesisNADPH or NADHConsumes NADPH or NADH nih.govmdpi.comfrontiersin.orgfrontiersin.org
PRODH (Proline dehydrogenase)CatabolismFADTransfers electrons to ETC, can influence ROS nih.govfrontiersin.orgfrontiersin.orgresearchgate.net
P5CDH (Pyrroline-5-carboxylate dehydrogenase)CatabolismNAD(P)⁺Consumes NAD(P)⁺, produces NAD(P)H frontiersin.orgresearchgate.net

Macromolecular Protection and Chaperone-like Activities

This compound exhibits properties akin to chemical chaperones, molecules that assist in the proper folding and stability of proteins and other macromolecules without being directly involved in the folding pathway. This protective capacity is vital for maintaining cellular function under challenging conditions that can otherwise lead to protein damage and aggregation.

Inhibition of Protein Aggregation and Fibrillation

Protein aggregation and the formation of amyloid fibrils are associated with various cellular dysfunctions and diseases. This compound has been demonstrated to inhibit the aggregation and fibrillation of certain proteins. Studies have shown that proline can prevent the aggregation of globular proteins such as lysozyme (B549824) and P39A cellular retinoic acid-binding protein. mdpi.com While it can inhibit the aggregation of some proteins, its effect can vary depending on the specific protein; for instance, it has been reported to promote the fibrillation of glucagon. mdpi.com The mechanism may involve interactions with hydrophobic regions of proteins, mediated by the hydrophobic surface of proline's closed ring structure. rsc.org Proline and hydroxyproline (B1673980) have been shown to inhibit the fibrillation and thermally induced aggregation of a number of proteins. researchgate.net

Enhancement of Protein Solubility and Stability

This compound can enhance the solubility of proteins and contribute to their stability, particularly in aqueous environments. researchgate.net Its presence in protein structures, especially in turns or loops, can influence solubility and stability. At high concentrations (e.g., >4.0 M), proline has been shown to completely prevent the precipitation of proteins induced by agents like trichloroacetic acid. researchgate.net This effect is thought to be due to proline's ability to increase the solubility of proteins, potentially through the formation of higher-order assemblies at high concentrations. researchgate.net Proline, along with other amino acids like glycine (B1666218), has been studied for its ability to enhance protein solubility and reduce aggregation, thereby stabilizing proteins under stress conditions. nsf.gov

Preservation of Enzyme Activity Under Stress Conditions

Environmental stresses, such as heat, salinity, and oxidative conditions, can lead to the denaturation and inactivation of enzymes. This compound helps preserve enzyme activity under these challenging conditions. Its chaperone properties are proposed to be involved in the enhancement and stabilization of redox enzymes, which are crucial for combating oxidative stress. nih.gov Exogenous application of proline has been observed to increase the activity of various antioxidant enzymes under salt, cadmium, and oxidative stress, contributing to increased stress tolerance. nih.gov These enzymes include superoxide (B77818) dismutase, catalase, and enzymes related to the GSH or ascorbate-GSH cycle. nih.gov Proline stabilizes protein structures by promoting protein hydration at low temperatures and protecting the spatial conformations of enzymes. researchgate.net It also ensures membrane integrity through hydrogen bond interactions. researchgate.net

Response to Specific Abiotic Stressors (excluding clinical human trials)

This compound accumulation is a widespread response in various organisms, including plants, bacteria, protozoa, algae, and marine invertebrates, to a range of environmental stresses. nih.govcore.ac.uk Intracellular proline levels in plants can increase significantly (by over 100-fold) during stress. nih.govcore.ac.uk This accumulation plays a vital role in mitigating the adverse effects of specific abiotic stressors like drought and salinity.

Drought Stress Responses

Drought stress significantly impacts plant growth by disrupting physiological and biochemical processes. Proline accumulation is a well-known metabolic response of plants to drought. tandfonline.com Under drought conditions, proline functions as a key osmoprotectant, helping to maintain cellular turgor pressure and osmotic balance, which is essential for water absorption and maintaining cellular function in situations with limited water availability. mdpi.come-namtila.comdysona.org Proline also stabilizes protein structures and the photosynthetic apparatus under drought stress. mdpi.com It contributes to mitigating oxidative stress by scavenging reactive oxygen species (ROS) generated during drought. mdpi.com

Research findings highlight the positive impact of proline in drought-stressed plants:

In maize, proline supplementation enhanced shoot and root growth under normal conditions and alleviated drought-induced reductions in growth parameters. mdpi.com

Under drought stress, proline-supplemented maize plants showed significant increases in shoot length, root length, shoot fresh weight, root fresh weight, shoot dry weight, and root dry weight compared to untreated plants. mdpi.com

Proline supplementation in drought-stressed maize also maintained higher nutrient levels (N, K, and P) and restored relative water content and leaf area. mdpi.com

In rice, proline was highly accumulated in leaves and sheaths under drought stress, with more severe stress leading to greater accumulation. tandfonline.com The drought-tolerant rice variety DA8 showed a higher ability to accumulate proline than susceptible varieties. tandfonline.com

Here is a table summarizing the effects of proline supplementation on maize under drought stress:

ParameterUntreated Drought StressProline-Supplemented Drought StressPercentage Increase (Proline vs. Untreated)
Shoot LengthBaselineIncreased40% mdpi.com
Root LengthBaselineIncreased36% mdpi.com
Shoot Fresh WeightBaselineIncreased97% mdpi.com
Root Fresh WeightBaselineIncreased247% mdpi.com
Shoot Dry WeightBaselineIncreased77% mdpi.com
Root Dry WeightBaselineIncreased154% mdpi.com
N ConcentrationReducedMaintained Higher30% mdpi.com
K ConcentrationReducedMaintained Higher40% mdpi.com
P ConcentrationReducedMaintained Higher28% mdpi.com
Relative Water ContentReducedRestored29% mdpi.com
Leaf AreaReducedIncreasedNot specified, but significantly increased mdpi.com

Note: Baseline values for untreated drought stress are relative to control conditions mentioned in the source, and the percentage increase is calculated based on the reported improvements with proline supplementation under drought stress.

Salinity Stress Responses

Soil salinity is a major abiotic stress that inhibits crop growth and development. Proline accumulation is a predominant endogenous osmolyte response to salinity, and increased proline levels have been linked to enhanced salinity tolerance in plants. mdpi.com Exogenous application of proline has also been shown to improve plant salt tolerance by reducing the destructive effects of salinity. mdpi.comnih.gov

Proline's role in salinity stress response involves several mechanisms:

Osmotic Adjustment: Proline acts as a compatible solute, helping to preserve cellular turgor pressure and osmotic balance under saline conditions. mdpi.comredalyc.org

Ion Homeostasis: Exogenous proline can alleviate salt stress by reducing the uptake and translocation of toxic ions like Na⁺ and Cl⁻ while enhancing K⁺ assimilation. frontiersin.orgnih.gov

Antioxidant Defense: Proline increases antioxidant activities, which helps to scavenge ROS generated by salinity stress. mdpi.comfrontiersin.orgnih.gov

Protein and Membrane Stabilization: Proline contributes to the stabilization of subcellular structures, proteins, and membranes under salt stress. researchgate.netredalyc.org

Research findings demonstrate the benefits of proline under salinity stress:

In rice, overexpression of proline has been observed to increase plant salinity tolerance. mdpi.com Exogenously applied proline improved salt tolerance by reducing the destructive effect of salinity. mdpi.com

Studies on various rice genotypes have shown a correlation between higher proline accumulation and greater salt tolerance. mdpi.com

Exogenous proline application has been shown to ameliorate the adverse effects of salinity in rice, even at low concentrations. nih.gov

In melon seedlings under salt stress, exogenous application of 10 and 20 mM proline led to higher proline content, increased growth parameters, and higher chlorophyll (B73375) content. redalyc.org

In callus cells of Medicago sativa subjected to salinity stress, exogenously supplied proline increased dry weight and free proline content. nih.gov

Foliar application of proline to Helianthus annuus under salt stress mitigated the negative effects on plant growth, resulting in longer shoots and roots and greater fresh and dry weights. frontiersin.orgnih.gov

Here is a table illustrating the effects of exogenous proline on melon seedlings under salt stress:

Parameter0 mM Proline (8.0 dS m⁻¹ NaCl)10 mM Proline (8.0 dS m⁻¹ NaCl)20 mM Proline (8.0 dS m⁻¹ NaCl)
Proline ContentBaselineHigherHigher
Growth ParametersBaselineIncreasedIncreased
Chlorophyll ContentBaselineHigherIncreased

Note: Data is based on observations reported in the source redalyc.org where 0 mM proline represents the control under saline conditions. "Baseline" indicates the level observed without exogenous proline application under the specified salt stress.

Heavy Metal Toxicity Mitigation

This compound accumulation is a widespread phenomenon observed in plants exposed to toxic heavy metal ions bohrium.comnih.gov. This accumulation is considered a protective mechanism against heavy metal toxicity. Proline can act as a metal chelator, binding to heavy metal ions and reducing their availability and subsequent toxicity within the cell nih.govmicrobiologyjournal.orgresearchgate.net. This chelation can help to sequester metals and prevent them from interfering with cellular processes or generating reactive oxygen species (ROS).

Research indicates that proline's role in mitigating heavy metal toxicity extends beyond chelation. It also contributes to the detoxification of ROS induced by heavy metals through its antioxidant properties nih.govmicrobiologyjournal.org. By scavenging free radicals and maintaining cellular redox balance, proline helps to protect cellular structures from oxidative damage caused by heavy metal exposure nih.govnih.gov. While the exact mechanisms are still being investigated, the accumulation of proline is consistently observed as an adaptive response to heavy metal stress in various plant species.

UV Radiation Response

Plants exposed to UV radiation, particularly UV-B, accumulate this compound as part of their protective mechanisms nih.govnih.gov. UV-B radiation can lead to the generation of free radicals and oxidative stress, damaging cellular components and impairing physiological processes like photosynthesis nih.govmdpi.com. This compound helps to counteract these detrimental effects.

Proline is known to scavenge free radicals generated in response to UV-B exposure nih.gov. The five-membered ring structure of this compound is thought to be particularly effective at quenching hydroxyl radicals (•OH) frontiersin.org. By detoxifying ROS, proline helps to protect cellular membranes and photosynthetic machinery from oxidative damage frontiersin.orgnih.gov. Studies have shown that exogenous application of proline can enhance UV-B tolerance in plants, leading to reduced oxidative damage and increased activity of antioxidant enzymes mdpi.comresearchgate.net. Proline accumulation induced by other stresses, such as salt stress, has also been shown to increase tolerance to UV-B exposure nih.gov.

This compound in Cell Signaling Networks

Beyond its direct protective roles, this compound also functions as a signaling molecule, influencing various cellular pathways that regulate growth, differentiation, and stress responses nih.govfrontiersin.org.

Amino Acid Stress Response Pathways

This compound plays a role in the cellular response to amino acid stress. Research suggests that this compound can influence the integrated stress response (ISR), a pathway activated by various stimuli including amino acid deprivation biorxiv.org. In some contexts, this compound has been shown to repress the amino-acid starvation response branch of the ISR biorxiv.org. This modulation of the ISR by this compound can impact cell survival, particularly in cells experiencing mitochondrial dysfunction biorxiv.org.

Studies in mouse embryonic stem cells (ESCs) have indicated that this compound is a key amino acid sensed by the ISR, and its availability can determine the outcome of cell competition biorxiv.org. Winner cells in a competitive environment can induce increased this compound uptake in loser cells, which in turn causes ISR repression and their elimination biorxiv.org. This highlights this compound's role in signaling pathways that integrate nutrient availability and cellular stress.

mTORC1 Pathway Modulation

This compound has been shown to activate the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway biorxiv.orgnih.gov. mTORC1 is a central regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients, growth factors, and cellular energy status nih.gov.

Studies in porcine trophectoderm cells have demonstrated that proline addition enhances the protein abundance of phosphorylated mTORC1 (p-mTORC1) and its downstream targets, such as p-p70S6K and p-S6 nih.gov. This activation of mTORC1 by proline supports cell growth and modulates the intracellular redox environment nih.gov. In mouse ESCs, the mTORC1 pathway is required for this compound-mediated improvements in preimplantation development, and this compound acutely activates the mTOR pathway biorxiv.orgnih.govbiologists.com. This suggests that this compound's influence on cell fate and development can be mediated, in part, through mTORC1 signaling biorxiv.orgnih.gov.

Extracellular Signal-Regulated Kinase (ERK) Pathway Activation

This compound has also been implicated in the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway, a key component of the MAPK signaling cascade that regulates various cellular processes including proliferation, differentiation, and survival biorxiv.orgoup.com.

Research in mouse ESCs indicates that this compound acutely activates the ERK1/2 pathway biorxiv.orgnih.govbiologists.com. This activation is part of a complex signaling network modulated by this compound, which also involves pathways like MAPK, PI3K, and Fgf biorxiv.orgnih.govbiologists.com. The activation of ERK1/2 by this compound can rapidly induce changes in pathways important for pluripotency and differentiation nih.govbiologists.com. While the precise mechanisms by which this compound activates ERK are still being explored, studies suggest it can occur through multiple signaling cascades and may be influenced by crosstalk with other pathways like Fgfr, PI3K, and S6K biologists.comoup.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound145742 uni.ludsmz.dewikipedia.org
mTORC125262965 (for a component/inhibitor) figshare.com
ERK1/211493598 (for an inhibitor, FR180204) guidetopharmacology.orgciteab.com
Pyrroline-5-carboxylate (P5C)614 (for Dthis compound, related) uni.luwikipedia.orgfishersci.pt
Glutamate (B1630785)6106 wikipedia.org
Ornithine6262 wikipedia.org
Abscisic acid (ABA)5280588 guidetopharmacology.org
Rapamycin (Sirolimus)5280461 researchgate.net
U0126 (MEK inhibitor)5367503 mdpi.com
FR180204 (ERK inhibitor)11493598 guidetopharmacology.orgciteab.com
XL-388 (mTORC1/2 inhibitor)59604787 guidetopharmacology.org
Torin-1 (mTORC1/2 inhibitor)49836027 biomolther.org
PQR620 (mTORC1/2 inhibitor)121334520
Ulixertinib (ERK1/2 inhibitor)11719003
Ravoxertinib (ERK inhibitor)71727581
Rineterkib (ERK inhibitor)118045847
PLX4720 (BRAF inhibitor, affects MAPK pathway)24180719
Vemurafenib (BRAF inhibitor, affects MAPK pathway)42611257
Dabrafenib (BRAF inhibitor, affects MAPK pathway)44462760
Encorafenib (BRAF inhibitor, affects MAPK pathway)50922675
SCH772984 (ERK1/2 inhibitor)58282870 (for MK-8353, a derivative)
MK-8353 (ERK1/2 inhibitor)58282870
Salicylate (AMPK activator)54675850
Aspirin2244
A-769662 (AMPK activator)54708532

Note: PubChem CIDs for pathways (like mTORC1 and ERK) are not directly available as single entries. CIDs for representative inhibitors or related molecules within those pathways are provided instead.

This compound, a unique cyclic imino acid, plays critical roles in various cellular and molecular processes, particularly in mediating responses to environmental stresses and modulating key signaling pathways. Its distinct structure contributes to its diverse functions, ranging from osmoprotection and protein stabilization to influencing redox balance and regulating cellular signaling cascades.

Temperature Stress Responses (Cold and Heat)

This compound accumulation is a well-documented response in various organisms, including plants, to temperature extremes, encompassing both cold and heat stress researchgate.netbohrium.com. This accumulation is considered a crucial adaptive mechanism to mitigate the detrimental impacts of unfavorable temperatures on cellular function and survival researchgate.netbohrium.com.

Under cold stress conditions, enhanced this compound metabolism has been observed, linked to increased activity of enzymes involved in its biosynthesis, such as glutamate decarboxylase (GAD), P5CS, and ornithine δ-aminotransferase (OAT), while the expression of proline dehydrogenase (PDH) decreases nih.gov. Proline acts as a cryoprotectant, increasing the freeze tolerance in various organisms, including plants and yeast nih.gov. It contributes to cold tolerance by stabilizing cellular osmotic potential and repairing cold-rigidified membranes plos.org.

Similarly, this compound plays a vital role in alleviating high-temperature stress (HTS) frontiersin.org. While its exact physiological function during heat stress is still being elucidated, emerging evidence highlights its role as an overriding molecule in quenching singlet oxygen and superoxide radicals, thereby reducing oxidative stress induced by heat frontiersin.org. Proline can act as an osmoprotectant under heat stress, helping to maintain cell turgidity and stabilize proteins and enzymes encyclopedia.pubmicrobiologyjournal.org. The proline cycle, involving the interconversion of proline and pyrroline-5-carboxylate (P5C), can act as a shuttle, and the associated redox couples (NAD+/NADH, NADP+/NADPH) are crucial for energy transfer among cellular compartments during heat stress and recovery frontiersin.org. Proline degradation via PRODH can also contribute to alleviating oxidative stress frontiersin.org.

Studies in various plant species have demonstrated the beneficial role of proline in enhancing temperature stress tolerance. Table 1 provides representative examples of such findings.

Plant SpeciesStress TypeObserved Effect of ProlineSource
PeachesCold StressEnhanced this compound metabolism, increased GAD, P5CS, OAT, decreased PDH expression nih.gov
Rice, Mustard, Mung beanUV Radiation (also relevant to temperature stress response due to shared oxidative stress mechanisms)Accumulation of this compound nih.gov
TomatoHeat StressThis compound alleviates heat stress researchgate.net
Barley, Radish, Tomato, Tobacco, Lettuce, WheatHeat StressDe novo accumulation of proline frontiersin.org
Arabidopsis thalianaHeat Stress (exogenous application)Protected plants exposed to high temperatures frontiersin.org
Capsicum frutescensHeat Stress (foliar application)Helped in heat stress tolerance and recovery frontiersin.org
Rice seedlingsHeat Stress (foliar application)Alleviation of heat stress frontiersin.org
Oil palmCold StressAccumulation of proline, positive link between CBF expression and proline accumulation plos.org
OkraHigh Temperature StressHigher levels of antioxidant enzymes in heat-tolerant genotypes with higher proline levels mdpi.com
QuinoaLow Temperature StressImproved plant growth, photosynthetic pigments, osmolytes (proline), antioxidant enzymes, decreased MDA content mdpi.com
Heavy Metal Toxicity Mitigation

This compound accumulation is a widespread phenomenon observed in plants exposed to toxic heavy metal ions bohrium.comnih.gov. This accumulation is considered a protective mechanism against heavy metal toxicity. Proline can act as a metal chelator, binding to heavy metal ions and reducing their availability and subsequent toxicity within the cell nih.govmicrobiologyjournal.orgresearchgate.net. This chelation can help to sequester metals and prevent them from interfering with cellular processes or generating reactive oxygen species (ROS).

Research indicates that proline's role in mitigating heavy metal toxicity extends beyond chelation. It also contributes to the detoxification of ROS induced by heavy metals through its antioxidant properties nih.govmicrobiologyjournal.org. By scavenging free radicals and maintaining cellular redox balance, proline helps to protect cellular structures from oxidative damage caused by heavy metal exposure nih.govnih.gov. While the exact mechanisms are still being investigated, the accumulation of proline is consistently observed as an adaptive response to heavy metal stress in various plant species.

UV Radiation Response

Plants exposed to UV radiation, particularly UV-B, accumulate this compound as part of their protective mechanisms nih.govnih.gov. UV-B radiation can lead to the generation of free radicals and oxidative stress, damaging cellular components and impairing physiological processes like photosynthesis nih.govmdpi.com. This compound helps to counteract these detrimental effects.

Proline is known to scavenge free radicals generated in response to UV-B exposure nih.gov. The five-membered ring structure of this compound is thought to be particularly effective at quenching hydroxyl radicals (•OH) frontiersin.org. By detoxifying ROS, proline helps to protect cellular membranes and photosynthetic machinery from oxidative damage frontiersin.orgnih.gov. Studies have shown that exogenous application of proline can enhance UV-B tolerance in plants, leading to reduced oxidative damage and increased activity of antioxidant enzymes mdpi.comresearchgate.net. Proline accumulation induced by other stresses, such as salt stress, has also been shown to increase tolerance to UV-B exposure nih.gov.

This compound in Cell Signaling Networks

Beyond its direct protective roles, this compound also functions as a signaling molecule, influencing various cellular pathways that regulate growth, differentiation, and stress responses nih.govfrontiersin.org.

Amino Acid Stress Response Pathways

This compound plays a role in the cellular response to amino acid stress. Research suggests that this compound can influence the integrated stress response (ISR), a pathway activated by various stimuli including amino acid deprivation biorxiv.org. In some contexts, this compound has been shown to repress the amino-acid starvation response branch of the ISR biorxiv.org. This modulation of the ISR by this compound can impact cell survival, particularly in cells experiencing mitochondrial dysfunction biorxiv.org.

Studies in mouse embryonic stem cells (ESCs) have indicated that this compound is a key amino acid sensed by the ISR, and its availability can determine the outcome of cell competition biorxiv.org. Winner cells in a competitive environment can induce increased this compound uptake in loser cells, which in turn causes ISR repression and their elimination biorxiv.org. This highlights this compound's role in signaling pathways that integrate nutrient availability and cellular stress.

mTORC1 Pathway Modulation

This compound has been shown to activate the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway biorxiv.orgnih.gov. mTORC1 is a central regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients, growth factors, and cellular energy status nih.gov.

Studies in porcine trophectoderm cells have demonstrated that proline addition enhances the protein abundance of phosphorylated mTORC1 (p-mTORC1) and its downstream targets, such as p-p70S6K and p-S6 nih.gov. This activation of mTORC1 by proline supports cell growth and modulates the intracellular redox environment nih.gov. In mouse ESCs, the mTORC1 pathway is required for this compound-mediated improvements in preimplantation development, and this compound acutely activates the mTOR pathway biorxiv.orgnih.govbiologists.com. This suggests that this compound's influence on cell fate and development can be mediated, in part, through mTORC1 signaling biorxiv.orgnih.gov.

Extracellular Signal-Regulated Kinase (ERK) Pathway Activation

This compound has also been implicated in the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway, a key component of the MAPK signaling cascade that regulates various cellular processes including proliferation, differentiation, and survival biorxiv.orgoup.com.

Research in mouse ESCs indicates that this compound acutely activates the ERK1/2 pathway biorxiv.orgnih.govbiologists.com. This activation is part of a complex signaling network modulated by this compound, which also involves pathways like MAPK, PI3K, and Fgf biorxiv.orgnih.govbiologists.com. The activation of ERK1/2 by this compound can rapidly induce changes in pathways important for pluripotency and differentiation nih.govbiologists.com. While the precise mechanisms by which this compound activates ERK are still being explored, studies suggest it can occur through multiple signaling cascades and may be influenced by crosstalk with other pathways like Fgfr, PI3K, and S6K biologists.comoup.com.

MAPK Cascade Involvement

This compound has been implicated in the modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, a critical signaling pathway involved in various cellular processes, including growth, differentiation, and stress responses nih.govmdpi.com. In plants, for instance, MAPK is identified as a prime signaling pathway for this compound biosynthesis under abiotic stress conditions nih.govresearchgate.net. The MAPK signaling pathway involves a cascade of kinases: MAP kinase kinase kinases (MAP3Ks), MAP kinase kinases (MAP2Ks), and MAP kinases (MAPKs) nih.gov. Under stimulation, the MAPK receptor undergoes phosphorylation, leading to its activation nih.gov. MAPKs are phosphorylated by MAP2Ks on conserved threonine and tyrosine residues within a T-X-Y motif nih.gov. Activated MAPKs then phosphorylate various substrates, including kinases and transcriptional factors, which can subsequently activate and synthesize this compound nih.gov.

Research in mouse embryonic stem cells (ESCs) has shown that this compound can act as a signaling molecule, influencing the phosphorylation of several pathways, including the MAPK pathway, to drive differentiation biorxiv.orgbiologists.com. Specifically, this compound entering the cell via the SNAT2 transporter can activate the MAPK pathway, among others, affecting gene expression and cellular properties biorxiv.orgbiologists.com. This suggests a role for this compound in complex signaling networks that regulate cell fate transitions biorxiv.orgbiologists.com.

This compound's Contributions to Protein Structure and Function

This compound's unique cyclic structure profoundly impacts protein structure and function at multiple levels, influencing secondary structure, collagen biogenesis and stability, the formation of proline-rich peptides, and protein folding dynamics creative-proteomics.comnih.govcaymanchem.comresearchgate.net.

Influence on Protein Secondary Structure and Conformation

The cyclic structure of this compound restricts the dihedral angle φ to approximately -65°, significantly limiting the conformational flexibility of the polypeptide backbone at a proline residue wikipedia.orgnih.govresearchgate.net. This rigidity can disrupt regular secondary structures such as alpha helices and beta sheets wikipedia.orgnih.govresearchgate.netnih.gov. Consequently, proline is often referred to as a "helix breaker" or "beta-sheet breaker" when located within these structures researchgate.netsigmaaldrich.com.

Another significant aspect of proline's influence on conformation is its effect on the peptide bond preceding it. Unlike other amino acids where the peptide bond is almost exclusively in the trans conformation, the cyclic structure of proline reduces the steric hindrance for the cis conformation, leading to a notable population of cis Xaa-Pro peptide bonds in proteins (where Xaa is any amino acid) nih.govsigmaaldrich.com. This cis-trans isomerization can be a rate-limiting step in protein folding and can act as a molecular switch regulating cellular processes nih.govresearchgate.net.

Role in Collagen Biogenesis and Stability

This compound is a major constituent of collagen, the most abundant protein in animals, playing a vital role in maintaining the structural integrity of connective tissues like skin, bones, and cartilage creative-proteomics.comfrontiersin.orgnatu.caresupersmart.com. Collagen is characterized by its unique triple-helix structure, and proline, along with its hydroxylated derivative 4-hydroxyproline, is critical for the formation and stability of this helix wikipedia.orgcreative-proteomics.comnatu.caresupersmart.comwikipedia.org.

Collagen synthesis is highly dependent on the availability of this compound frontiersin.orgnih.gov. The incorporation of proline into procollagen (B1174764) chains and its subsequent hydroxylation are crucial steps in collagen biogenesis natu.carefishersci.fi.

Incorporation into this compound-Rich Peptides and Proteins (e.g., Antimicrobial Peptides)

This compound is a defining component of proline-rich peptides (PRPs) and proteins, which are found in diverse biological contexts and perform various functions frontiersin.orgresearchgate.net. These molecules are characterized by a high percentage of proline residues, often arranged in specific motifs sigmaaldrich.commdpi.com.

A notable class of PRPs is the proline-rich antimicrobial peptides (PrAMPs), which are components of the innate immune system in both invertebrates and vertebrates sigmaaldrich.commdpi.comoup.com. These peptides typically have a high content of proline and arginine residues sigmaaldrich.commdpi.com. Unlike many other antimicrobial peptides that kill bacteria by disrupting cell membranes, PrAMPs often utilize a non-lytic mechanism sigmaaldrich.comoup.comnih.gov. They penetrate the bacterial cell membrane, often via specific transporters like SbmA, and target intracellular components oup.comnih.govmdpi.com. Their primary targets are often bacterial ribosomes, where they inhibit protein synthesis by blocking the peptide exit tunnel or trapping release factors oup.comnih.govmdpi.com. Some PrAMPs can also interfere with protein folding by binding to chaperone proteins like DnaK mdpi.commdpi.com. The high proline content in these peptides contributes to their unique structures and their ability to interact with intracellular targets sigmaaldrich.commdpi.com.

Other examples of proline-rich proteins include salivary proteins, epidermal cornifins, and plant nodulins, all of which are secreted into the extracellular space and have structural or protective roles frontiersin.org.

Modulation of Protein Folding Dynamics

Prolyl isomerases, also known as peptidyl-prolyl isomerases (PPIases), are enzymes that catalyze the interconversion between the cis and trans conformations of Xaa-Pro peptide bonds, thereby accelerating the folding of proteins containing proline residues nih.govresearchgate.net. The isomerization of proline residues can be a rate-limiting step in the folding of some proteins, particularly those with native cis proline residues researchgate.netnih.gov.

Studies have shown that proline isomerization can significantly influence the folding kinetics and conformational dynamics of proteins researchgate.net. While trans proline is more common in folded proteins, cis proline residues are also found and can be critical for the native structure and function researchgate.net. The presence of a cis proline residue can lead to additional slow phases during unfolding and refolding nih.gov. Conversely, in some cases, a cis proline can also affect the faster phases of folding, influencing the accumulation of early intermediates nih.gov.

The ability of proline to exist in both cis and trans conformations and the slow interconversion between them, catalyzed by PPIases, highlight the significant role of proline isomerization in modulating protein folding dynamics and ensuring the attainment of the correct three-dimensional structure nih.govresearchgate.netresearchgate.net.

This compound as an Energy Source and Metabolic Intermediary

This compound, while known for its role in protein structure, also functions significantly as an energy source and a key metabolic intermediary in various organisms and cell types. Its metabolism is intricately linked to major pathways, including the tricarboxylic acid (TCA) cycle and the urea (B33335) cycle researchgate.netwikipedia.orgcreative-proteomics.com. The interconversion between proline and glutamate is often referred to as the "proline cycle" bioone.org.

Under conditions of nutrient stress, this compound can serve as an energy source, providing carbons for the TCA cycle nih.gov. This is particularly relevant in certain cell types, such as cancer cells, insect flight muscle cells, and protozoan parasites, where mitochondrial oxidation of proline contributes to ATP production researchgate.netfrontiersin.org.

ATP Generation from this compound Catabolism

The catabolism of this compound is a two-step enzymatic process occurring primarily in the mitochondria, which generates intermediates that can fuel ATP synthesis creative-proteomics.comnih.govnih.govontosight.ai. The initial step is the oxidation of this compound to Δ¹-pyrroline-5-carboxylate (P5C), catalyzed by the enzyme proline dehydrogenase (PRODH), also known as proline oxidase (PO) nih.govnih.govontosight.ainih.gov. This reaction is flavin-dependent, with electrons transferred from proline to enzyme-bound FAD, forming FADH₂ nih.govd-nb.info.

The electrons from FADH₂ are then typically transferred to the mitochondrial electron transport chain (ETC), specifically to ubiquinone, supporting complexes CIII and CIV and contributing to the generation of a protonmotive force that drives ATP synthesis via the F₁F₀-ATPase nih.govd-nb.infomdpi.com. Studies have shown that proline catabolism can maintain ATP production even when Complex I of the ETC is inhibited, highlighting its potential as an alternative energy source mdpi.com.

The second step involves the conversion of P5C to L-glutamate, catalyzed by P5C dehydrogenase (P5CDH) nih.govnih.govontosight.ai. In some bacteria, PRODH and P5CDH are fused into a single bifunctional enzyme called proline utilization A (PutA) nih.govnih.govresearchgate.net. The glutamate produced can then enter the TCA cycle via conversion to α-ketoglutarate by glutamate dehydrogenase (GDH), further contributing to energy production creative-proteomics.comfrontiersin.orgfrontiersin.org.

The complete oxidation of this compound can yield a significant amount of ATP equivalents, reported to be up to 30 ATP equivalents per molecule in some cell types researchgate.netfrontiersin.org.

Table 1: Enzymes Involved in Core Proline Catabolism

Enzyme NameAbbreviationLocationReaction Catalyzed
Proline DehydrogenasePRODH (PO)MitochondriaThis compound oxidation to P5C
P5C DehydrogenaseP5CDHMitochondriaP5C oxidation to L-Glutamate
Glutamate DehydrogenaseGDHMitochondriaL-Glutamate interconversion with α-Ketoglutarate

Substrate for Arginine and Polyamine Synthesis

This compound serves as a precursor for the synthesis of other important molecules, including arginine and polyamines researchgate.netfrontiersin.org. These synthesis pathways are interconnected with proline metabolism, particularly through the intermediate P5C and its link to ornithine researchgate.netfrontiersin.orgtandfonline.com.

In the synthesis of arginine, ornithine is a key intermediate wikipedia.orgfrontiersin.org. While ornithine can be synthesized from glutamate, it can also be generated from P5C via the enzyme ornithine aminotransferase (OAT) tandfonline.comnih.govplos.org. Ornithine then enters the urea cycle, where it is sequentially converted to citrulline and then arginine wikipedia.orgnih.gov. Although arginine synthesis primarily occurs in the intestinal-renal axis in adult mammals, the conversion of citrulline to arginine can happen in various cell types nih.gov.

Polyamines, such as putrescine, spermidine, and spermine, are essential for various cellular processes, including growth and proliferation frontiersin.org. Ornithine is a primary precursor for polyamine biosynthesis, specifically for the production of putrescine, catalyzed by ornithine decarboxylase frontiersin.org. Since proline metabolism can lead to the production of ornithine via P5C, it contributes indirectly to the synthesis of polyamines researchgate.netfrontiersin.org.

Table 2: this compound as a Precursor for Arginine and Polyamine Synthesis

Product SynthesizedKey Intermediate(s)Related Amino Acid(s)Link to Proline Metabolism
ArginineP5C, OrnithineGlutamate, CitrullineP5C converted to Ornithine by OAT
PolyaminesOrnithine-Ornithine, derived from P5C, is a polyamine precursor

Link to Glutamate and Ornithine Metabolism

The metabolic pathways of this compound, glutamate, and ornithine are deeply interconnected, forming a complex network for carbon and nitrogen assimilation and partitioning frontiersin.orgtandfonline.com. The interconversion between proline and glutamate is a central aspect, often referred to as the "proline cycle" bioone.orgnih.gov.

Proline can be synthesized from glutamate through a pathway involving the enzyme Δ¹-pyrroline-5-carboxylate synthetase (P5CS), which converts glutamate to P5C nih.govfrontiersin.org. P5C is then reduced to proline by P5C reductase (P5CR) nih.govresearchgate.net. Conversely, as discussed in the catabolism section, proline is broken down into glutamate via the intermediates P5C and glutamate-γ-semialdehyde (GSA) ontosight.airesearchgate.net. P5C and GSA exist in spontaneous equilibrium wikipedia.org.

Ornithine metabolism is linked to this cycle as it can also be a precursor for proline synthesis, particularly in plants, via ornithine-δ-aminotransferase (OAT) which converts ornithine to GSA/P5C bioone.orgnih.govfrontiersin.orgresearchgate.net. Furthermore, as mentioned, P5C can be converted to ornithine by OAT, thus linking proline catabolism to ornithine and subsequently to arginine and polyamine synthesis tandfonline.comnih.govplos.org. The reversible nature of some of the enzymes involved, such as OAT, allows for flexibility in the flow of metabolites between these pathways depending on cellular needs and environmental conditions frontiersin.org.

This interconnectedness highlights this compound's central position in a metabolic axis that includes glutamine, glutamate, arginine, and polyamines, playing crucial roles in nitrogen metabolism and the production of various essential molecules frontiersin.orgtandfonline.com.

Table 3: Interconnections between Proline, Glutamate, and Ornithine Metabolism

MetaboliteRelationship to ProlineKey Enzymes Involved
GlutamatePrecursor for proline synthesis; Product of proline catabolismP5CS, P5CR, PRODH, P5CDH
OrnithinePrecursor for proline synthesis (alternative pathway); Derived from P5COAT, Ornithine cyclodeaminase (in some pathways) wikipedia.org
P5CIntermediate in both proline synthesis and catabolism; Link to OrnithineP5CS, P5CR, PRODH, P5CDH, OAT

L Proline Transport Systems and Mechanisms

High-Affinity L-Proline Transporters

High-affinity this compound transporters are characterized by their ability to bind and transport this compound efficiently even at low extracellular concentrations. These systems are critical for scavenging this compound from dilute environments or for rapid uptake in specific physiological contexts.

Sodium-Dependent this compound Transporters (e.g., SIT1, PutP, PROT)

Several high-affinity this compound transporters are dependent on a sodium gradient for their activity. These transporters are members of the Na+/solute symporter family (SSS family), also known as SLC5, or the Na+/Cl--dependent neurotransmitter transporter family (SLC6). imrpress.comfrontiersin.orgnih.gov

SIT1 (SLC6A20): Sodium/Imino-acid Transporter 1 (SIT1) is a mammalian high-affinity transporter that exhibits characteristics of the classical System IMINO. nih.govrepec.org It is encoded by the slc6a20 gene and is a member of the SLC6 family. nih.govbiorxiv.org SIT1 mediates the uptake of imino acids like proline and pipecolate, as well as N-methylated amino acids such as MeAIB and sarcosine. nih.gov Its transport of proline is sodium-dependent, chloride-stimulated, and voltage-dependent. nih.gov Lithium can substitute for sodium, but protons cannot. nih.gov SIT1 is expressed in various epithelial cells, including those in the duodenum, jejunum, ileum, stomach, cecum, colon, and kidney proximal tubule S3 segments. nih.gov It is also found in the choroid plexus, microglia, meninges of the brain, and the ovary. nih.gov Research indicates that SIT1 is dramatically upregulated in the kidneys of young mice, contributing to the maturation of proline reabsorption. nih.gov Mutations in the SIT1 gene have been linked to iminoglycinuria and can lead to macular damage and conditions like age-related macular degeneration (AMD) and Macular Telangiectasia type 2 due to impaired proline transport to photoreceptors. repec.orgbiorxiv.orgmacularsociety.org The structure of SIT1 in complex with the COVID-19 viral receptor ACE2 has been studied, revealing insights into its substrate specificity and the structural changes involved in transport. repec.orgbiorxiv.orgnih.gov

PutP: PutP is a high-affinity this compound transporter found in prokaryotes, including Escherichia coli and Staphylococcus aureus. imrpress.complos.orgnih.gov It is a member of the Na+/solute symporter family (SLC5) and couples the electrochemical sodium gradient to the transport of this compound with a stoichiometry of 1:1. imrpress.comimrpress.complos.org PutP is highly specific for this compound, with modifications to the pyrrolidine (B122466) ring or carboxyl group significantly reducing its affinity. imrpress.com In E. coli, PutP is primarily involved in this compound catabolism. imrpress.com In S. aureus, PutP is one of the major proline transporters and is required for growth in various conditions, including those without glucose, indicating its role in acquiring proline for proteinogenic purposes. plos.orgplos.org PutP is also important for S. aureus virulence and survival in host tissues with low proline concentrations. plos.orgnih.gov Studies on Helicobacter pylori have shown that HpPutP is a specific high-affinity Na+/L-proline symporter, essential for the bacterium's physiology and virulence. plos.org Kinetic studies on E. coli PutP suggest an ordered binding mechanism at low this compound concentrations, where sodium binds first, increasing the transporter's affinity for this compound. imrpress.com

PROT (SLC6A7): The high-affinity this compound transporter PROT (Slc6A7) is predominantly expressed in the mammalian brain, particularly in subpopulations of glutamatergic neurons. frontiersin.orgnih.gov It belongs to the Na+/Cl--dependent neurotransmitter transporter family (SLC6). frontiersin.orgnih.gov PROT is believed to play a crucial role in regulating extracellular this compound concentrations at glutamatergic synapses by rapidly taking up the amino acid into presynaptic terminals. frontiersin.org This regulation is important because elevated this compound levels can potentiate excitatory transmission and, at higher concentrations, directly activate NMDA and AMPA receptors. frontiersin.org Studies in mice with inactivated PROT have shown reduced this compound uptake in the brain and altered glutamatergic transmission-related synaptic proteins, leading to behavioral changes. frontiersin.org PROT is thought to be localized presynaptically, supporting its role in regulating released this compound levels. frontiersin.org Enkephalins have been found to competitively inhibit mammalian brain PROT through a direct interaction. nih.gov

Proton/Amino Acid Symporters (e.g., PAT1, HvProT)

Some high-affinity this compound transporters utilize a proton gradient as the driving force for transport.

PAT1 (SLC36A1): Proton/Amino Acid Transporter 1 (PAT1) is a proton-coupled amino acid transporter that mediates pH-dependent, sodium-independent uptake of proline, glycine (B1666218), L-alanine, and α-(methylamino)isobutyric acid (MeAIB). tandfonline.comnih.govresearchgate.net It is encoded by the SLC36A1 gene and is expressed in various tissues, including the intestine, kidney, and brain. tandfonline.comnih.govresearchgate.net Proline uptake by PAT1 is maximal at acidic pH (e.g., pH 5.0) and has a Michaelis constant (Km) in the millimolar range, suggesting it can function as a low-affinity transporter in some contexts, particularly for proline, glycine, and hydroxyproline (B1673980) in the kidney. tandfonline.comnih.gov However, it is also described as a high-capacity, low-affinity transporter for a variety of amino acids and derivatives. researchgate.net The functional characteristics of PAT1 in renal brush-border membrane vesicles suggest it is the low-affinity transporter of imino acids believed to be defective in iminoglycinuria. tandfonline.comnih.gov

HvProT: Hordeum vulgare Proline Transporter (HvProT) is a high-affinity proline transporter identified in barley. oup.comnii.ac.jp It is a proton/amino acid symporter, with its transport activity dependent on the pH gradient. oup.com HvProT is highly specific for this compound and has a reported Km of 25 µM. oup.com Its expression is strongly induced in root tips, particularly in root cap and cortex cells, under salt stress, suggesting a crucial role in transporting proline to these regions during environmental challenges. oup.comnii.ac.jpencyclopedia.pub Overexpression of HvProT in Arabidopsis thaliana can lead to different growth responses depending on the promoter used, highlighting the importance of proline distribution at the tissue level. nii.ac.jp

Here is a summary of kinetic parameters for some high-affinity transporters:

TransporterOrganismSubstrateKm (µM)Coupling IonReference
PROTRat brainThis compound9.7Na+ nih.gov
HpPutPH. pyloriThis compound1.8Na+ plos.org
EcPutPE. coliThis compound2Na+ imrpress.com
HvProTH. vulgareThis compound25H+ oup.com
SIT1Rat (expressed)Proline~200Na+ nih.gov
PAT1Rabbit (expressed)Proline2200H+ nih.gov

Low-Affinity this compound Transport Systems (e.g., ProP, ProU)

Low-affinity this compound transport systems generally have higher Km values compared to high-affinity transporters and are often involved in the uptake of proline at higher extracellular concentrations or as part of broader osmoprotection mechanisms.

ProP: ProP is a low-affinity transporter found in bacteria like Escherichia coli and Salmonella enterica serotype Typhimurium, as well as Staphylococcus aureus. imrpress.complos.orgnih.gov In E. coli, ProP is a secondary transporter and a member of the major facilitator superfamily. imrpress.comresearchgate.net It functions as an H+-dependent symporter and has a broader substrate specificity than PutP, transporting this compound and betaines with low affinity. imrpress.commicrobiojournal.com ProP acts as both an osmosensor and a transporter and is involved in cell adaptation to osmotic stress. imrpress.com In S. aureus, ProP is considered a low-affinity system, although its contribution to proline transport can be minimal under certain conditions compared to PutP and ProT. plos.orgnih.govplos.org

ProU: ProU is another low-affinity transport system found in bacteria such as Escherichia coli and Salmonella enterica serotype Typhimurium. imrpress.complos.orgasm.org Unlike PutP and ProP, ProU is an ABC-type transporter. imrpress.com It transports this compound and betaines and is involved in cell adaptation to osmotic stress, similar to ProP. imrpress.comresearchgate.net The ProU system consists of multiple components, including a periplasmic substrate-binding protein (ProX), which binds glycine betaine (B1666868) and proline betaine with high affinity. researchgate.netuniprot.orgnih.gov Proline betaine is a major substrate for the ProU system. researchgate.netnih.gov In Salmonella typhimurium, ProU is an osmotically induced high-affinity system for betaine transport, which also transports proline with low affinity. asm.orgresearchgate.net The ProU system's activity is dependent on high osmolarity. asm.org

Here is a summary of kinetic parameters for some low-affinity transporters:

TransporterOrganismSubstrateKm (µM)Coupling IonReference
ProPS. aureus (low-affinity)This compound132Na+ researchgate.net
PAT1Rabbit (expressed)Proline2200H+ nih.gov
ProUS. typhimuriumProline Betaine5.2 (Kd)ATP researchgate.netnih.gov

pH Gradient and Ion Dependence of this compound Transport

The transport of this compound by many transporters is coupled to the movement of ions, primarily sodium (Na+) or protons (H+), down their electrochemical gradients. This coupling provides the driving force for this compound uptake, often against its concentration gradient.

Sodium-dependent transporters like SIT1, PutP, and PROT utilize the inwardly directed sodium gradient, which is maintained by Na+/K+-ATPases, to drive this compound uptake. imrpress.comfrontiersin.orgnih.gov The binding of sodium can induce conformational changes in the transporter that increase its affinity for this compound, as seen with PutP. imrpress.com Chloride ions can also stimulate the activity of some sodium-dependent transporters, such as SIT1. nih.gov

Proton-coupled transporters, such as PAT1 and HvProT, rely on an inwardly directed proton gradient. tandfonline.comnih.govoup.com This means that this compound uptake is often enhanced at lower extracellular pH values where the proton concentration is higher. nih.govencyclopedia.pub The pH gradient across the membrane provides the energy for transport. oup.com

Research in starfish pyloric caeca has shown that this compound transport occurs via both Na+-dependent (IMINO-like and B0-like) and Na+-independent (L-like) mechanisms. biologists.comresearchgate.net The IMINO-like transporter appeared to be the predominant system for this compound influx in certain cell types. researchgate.net Studies in lobster hepatopancreas also indicated Na+-dependent IMINO-like and B0-like transport, as well as Na+-independent L-like mechanisms for this compound influx. researchgate.net

Genetic Regulation of this compound Transporter Expression

The expression of this compound transporters is often regulated at the genetic level in response to various environmental cues and physiological conditions. This regulation ensures that cells can adapt their proline uptake capacity to meet their specific needs.

In bacteria, the expression of proline transporters like PutP, ProP, and ProU is influenced by factors such as osmotic stress and the availability of proline. imrpress.commicrobiojournal.com For instance, the putP gene in S. aureus is transcriptionally activated by low proline concentrations and high osmotic environments. imrpress.com However, under high proline and high osmotic conditions, putP expression is downregulated, and the osmoresponsive low-affinity transporter ProP may become more significant for proline uptake. imrpress.com The proP gene in E. coli is inducible by osmotic stress and regulated by growth stage. microbiojournal.com The proU gene is also induced by osmotic stress and its expression is dependent on intracellular potassium ion accumulation. asm.org

In plants, the expression of proline transporters is also responsive to environmental stresses. In Arabidopsis, the genes coding for proline transporters, ProT1 and ProT2, are expressed in all organs, with ProT2 strongly induced in leaves under water and salt stress. frontiersin.org In barley, the gene for the proline transporter HvProT is overexpressed in root tips under salt stress. frontiersin.orgmdpi.com These changes in expression patterns suggest that the regulation of proline transporter genes is crucial for the accumulation and distribution of proline, which acts as a compatible solute under stress conditions. encyclopedia.pubfrontiersin.org

In mammalian systems, the expression of proline transporters can also be regulated. For example, SIT1 is significantly upregulated in the kidneys of newborn rodents, coinciding with the maturation of renal proline reabsorption. nih.gov Studies in porcine trophectoderm cells have shown that proline addition can dose-dependently enhance the mRNA expression of several proline transporters, including SLC6A20 (SIT1), SLC36A1 (PAT1), SLC36A2 (PAT2), SLC38A1, and SLC38A2. mdpi.com This suggests a feedback mechanism where proline availability influences the expression of its own transporters.

L Proline in Diverse Biological Systems Research Excluding Human Clinical Aspects

L-Proline in Plant Physiology and Adaptation

This compound plays a significant role in plant responses to environmental challenges and in various developmental stages. Its accumulation and metabolic pathways are key areas of research in understanding plant resilience and growth.

Accumulation under Abiotic Stress Conditions

Plants accumulate various metabolic products, including amino acids, under stressful environmental conditions. This compound accumulation is a well-recognized physiological reaction to osmotic stress induced by factors such as salinity, drought, freezing, and extreme temperatures. researchgate.netnih.govnih.gov The increase in proline content is often correlated with improved stress tolerance, suggesting its importance in mitigating stress through osmotic adjustments. researchgate.netnih.govnih.gov Proline acts as a compatible osmolyte, helping to maintain cell turgor and osmotic balance under low water potential conditions. nih.govmdpi.com Beyond osmotic adjustment, proline also functions as a metal chelator, a reactive oxygen species (ROS) scavenger, and a signaling molecule under stress. nih.govnih.govnih.gov The extent of proline accumulation varies among species and depends on the severity of the stress. nih.govmdpi.com While proline accumulation is a common response to various abiotic stresses, its differential accumulation may not always serve as a specific marker for tolerance to a single type of stress, such as drought or salinity, in all plant species. nih.gov

The biosynthesis of proline in higher plants primarily occurs from glutamate (B1630785) through a two-step process catalyzed by Δ¹-pyrroline-5-carboxylate synthetase (P5CS) and Δ¹-pyrroline-5-carboxylate reductase (P5CR). mdpi.comfrontiersin.org P5CS is considered a limiting factor in proline accumulation, and in Arabidopsis thaliana, two genes encode P5CS, with P5CS1 being responsive to stress situations and P5CS2 being essential for embryo and seedling growth. nih.gov An alternative pathway for proline synthesis involves ornithine, which is transaminated to P5C by ornithine-δ-aminotransferase (OAT). nih.gov The preferred pathway might be influenced by the plant's developmental stage, species, and the type and concentration of stress. nih.gov

Research indicates that exogenous application of proline can also enhance stress tolerance in plants, although the mechanisms may differ from those of endogenous accumulation. nih.govfrontiersin.orgfrontiersin.org Exogenous proline has been shown to improve plant growth and yield characteristics under drought and salt stress conditions. nih.govfrontiersin.org This beneficial effect is often associated with improved water content, water potential, and the maintenance of nutrient status. nih.govfrontiersin.org

Developmental Roles (e.g., Flowering, Pollen, Embryo, Leaf Enlargement)

In addition to its role in stress response, this compound is involved in various aspects of plant development under non-stressed conditions. nih.govmdpi.comtandfonline.com It plays a significant role in plant enhancements, including flowering, pollen development, embryo development, and leaf expansion. researchgate.netnih.gov Proline accumulates in significant amounts in reproductive organs and tissues after floral transition, suggesting a special role in floral transition and flower development. mdpi.comtandfonline.com For example, in tomato (Lycopersicum esculentum), proline content in flowers was found to be significantly higher than in other organs. mdpi.comtandfonline.com This accumulation in reproductive tissues, which undergo spontaneous dehydration, might offer protection from osmotic damage, similar to its role under environmental stress. tandfonline.com

Studies using transgenic plants with altered proline metabolism have provided evidence for its role in development. Overexpression of P5CS in transgenic tobacco resulted in increased root biomass and flower development. mdpi.com Conversely, Arabidopsis plants with reduced P5CS expression showed altered leaf morphology and stunted inflorescences. mdpi.com Proline has also been associated with rapid elongation processes during development, such as pollen tube elongation and primary root elongation under low water potential. tandfonline.com The high energy yield from proline oxidation may support these energy-intensive developmental processes. tandfonline.com

Interplay with Phytohormones

The metabolism and accumulation of proline in plants are influenced by interactions with phytohormones. researchgate.netfrontiersin.org Hormonal signaling pathways mediate proline metabolism, particularly in response to stress and pathogen infection. frontiersin.org For instance, pathogen-induced proline accumulation can be partially regulated by abscisic acid (ABA) and salicylic (B10762653) acid (SA). frontiersin.org SA has been shown to stimulate proline accumulation by upregulating proline synthesis genes (P5CS1 and P5CS2) and downregulating proline catabolism genes (PDH and P5CDH), contributing to the maintenance of redox balance. frontiersin.org While some studies suggest a positive correlation between proline accumulation and ABA under stress, others have found negative correlations, indicating complex interactions. researchgate.net

Research also suggests that the effects of proline on root development, such as modulating root meristem size, can be independent of major plant hormones like auxin, cytokinin, and gibberellic acid. nih.gov However, proline metabolism can affect the levels and distribution of ROS, which in turn modulate root growth, highlighting an interplay between proline, ROS, and potentially hormonal pathways in regulating developmental processes. mdpi.comnih.gov

This compound in Microbial Metabolism and Adaptation

This compound is also important for the metabolism and adaptation of various microorganisms, particularly in coping with environmental stresses and serving as a nutrient source.

Role in Bacterial Osmotic Stress Tolerance

Accumulation of compatible solutes, including this compound, is a common strategy employed by bacteria to counteract high osmolarity and salinity stress. nih.govresearchgate.netjmb.or.kr this compound typically provides a substantial level of osmotic stress tolerance in bacteria like Bacillus subtilis and Escherichia coli. mdpi.comnih.govresearchgate.net The genetic disruption of osmostress-adaptive proline biosynthesis can lead to osmotic sensitivity, underscoring the physiological importance of proline accumulation for coping with osmotically challenging conditions. nih.gov

In Bacillus subtilis, proline synthesis under osmotic stress primarily proceeds from glutamate through the action of γ-glutamyl kinase (ProB), γ-glutamyl phosphate (B84403) reductase (ProA), and Δ¹-pyrroline-5-carboxylate reductase (ProC). nih.gov The bacterium accumulates large amounts of proline via de novo synthesis when facing high-salinity environments. researchgate.net Exogenous addition of proline can also improve bacterial growth under osmotic stress conditions. jmb.or.kr For example, in Tetragenococcus halophilus, exogenous proline addition increased biomass under high NaCl concentrations. jmb.or.kr

Proline transport systems, such as PutP and ProP, are also involved in bacterial osmotolerance by facilitating proline uptake from the environment. uni-muenchen.denih.gov In Helicobacter pylori, deletion of either putP or proP significantly reduces tolerance to hyperosmotic stress. uni-muenchen.de

This compound as a Nutrient Source for Microorganisms

Beyond its role in stress tolerance, this compound can serve as a carbon and nitrogen source for various microorganisms. nih.govmicrobiojournal.comasm.org The oxidative metabolism of proline allows cells to utilize it to support growth and energy demands. nih.gov In Gram-negative bacteria like Escherichia coli, the oxidation of this compound to glutamate is catalyzed by the bifunctional enzyme proline utilization A (PutA). asm.org This process can contribute to ATP production by transferring electrons to the electron transport chain. creative-proteomics.com

While proline can support aerobic growth as a sole nitrogen source in E. coli, its utilization under anaerobic conditions appears limited and can be inhibited by osmotic stress. microbiojournal.com Research on oral bacterial biofilms suggests that bacteria can utilize proline, potentially derived from the degradation of proline-rich proteins in saliva, as a nutrient source, especially in nutrient-depleted conditions. frontiersin.org Proline metabolism can also influence oxidative stress resistance in bacteria, with studies in E. coli showing that proline metabolism increases the expression of genes involved in oxidative stress defense. asm.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound145742
Glutamate6106
Ornithine613
Abscisic acid5280588
Salicylic acid338
Hydrogen peroxide784

Data Tables

Table 1: Effect of Exogenous Proline on Tetragenococcus halophilus Growth under Salt Stress jmb.or.kr

NaCl Concentration (%)Proline Added (g/L)Biomass Increase (%) (Compared to control without proline)
120.534.6
180.527.7

Note: Control refers to growth medium without exogenous proline addition.

Table 2: Relative Proline Content in Arabidopsis Tissues tandfonline.com

Tissue TypeRelative Proline Content (% of total amino acid pool)
ReproductiveUp to 26
Vegetative1–3

Note: Data based on Chiang and Dandekar findings in Arabidopsis reproductive tissues (florets, pollen, siliques, seeds) compared to vegetative tissues.

Contributions to Microbial Virulence Mechanisms

This compound plays a notable role in the virulence mechanisms of various microorganisms, including bacteria and fungi. Pathogens utilize proline for stress protection and as a source of carbon, nitrogen, or energy during infection. nih.gov The ability of pathogens to acquire amino acids like proline is critical during infection. nih.gov

In plant-pathogenic bacteria such as Pseudomonas syringae and Ralstonia solanacearum, plant-exuded proline can act as a virulence-inducing signal and nutrient. researchgate.net The enzyme proline utilization A (PutA), involved in the oxidation of proline to glutamate, functions as a global regulator controlling important biological functions and virulence in Ralstonia solanacearum. nih.gov PutA regulates target gene expression by binding to promoter DNA, and this regulatory activity is enhanced by this compound. nih.gov Cofactors NAD⁺ and FAD can boost the enzymatic activity of PutA but inhibit its regulatory activity for controlling target gene expression, indicating a complex regulatory mechanism. nih.gov

This compound in Fungal and Protozoan Physiology

This compound is important for the physiology of fungi and protozoa, serving as an energy source and contributing to stress responses and differentiation.

In fungi, mitochondrial energy metabolism can be maintained through the oxidative degradation of proline, a process important for the longevity of fungal cells. mdpi.com Fungi, like bacteria, often accumulate proline in response to increased external osmolarity and water loss, acting as an osmoprotectant. mdpi.comjelsciences.com Studies on Aspergillus creber have shown a significant increase in free proline accumulation under salinity stress, suggesting its role in osmotic regulation in this fungus. jelsciences.com

Candida albicans, a fungal pathogen, catabolizes proline to obtain energy for initiating morphological switching from yeast to hyphal form, which is crucial for growth and pathogenicity. nih.gov The inducing properties of proline depend on its catabolism, which stimulates the Ras1/cAMP/PKA pathway. nih.gov Strains of C. albicans unable to metabolize proline exhibit defective hyphal growth and reduced survival in host environments. nih.gov Proline has also been shown to suppress apoptosis in the fungal pathogen Colletotrichum trifolii, protecting it from various lethal stresses like UV light, salt, heat, and hydrogen peroxide, potentially by scavenging intracellular reactive oxygen species (ROS). pnas.org

Protozoan parasites, including trypanosomatids such as Trypanosoma brucei, Trypanosoma cruzi, and Leishmania spp., utilize this compound as a significant carbon and energy source. researchgate.netresearchgate.net Trypanosoma brucei brucei, the causative agent of sleeping sickness, relies on an efficient proline catabolic pathway to convert it to glutamate and other end products, which is essential for its survival in the tsetse fly vector. plos.org Proline metabolism is critical for adaptation to the nutritional environment of the tsetse midgut. plos.org Trypanosoma cruzi utilizes this compound to sustain cell invasion and differentiation. researchgate.net

This compound in Non-Human Animal and In Vitro Cellular Models

Research using non-human animal models and in vitro cellular systems has revealed diverse roles for this compound in embryonic development, cell metabolism, and neuromodulation.

Roles in Embryonic Development (e.g., Mouse Embryonic Stem Cells)

This compound exhibits growth factor-like properties and plays important roles in embryonic development. biorxiv.orgnih.gov In preimplantation mouse embryo development in vitro, this compound has been shown to improve development to the blastocyst stage, particularly at low embryo density. researchgate.net This effect may involve the activation of pathways similar to those involved in autocrine signaling by trophic factors. researchgate.net this compound's beneficial effect is not solely due to its action as an organic osmolyte. researchgate.net

In pluripotent mouse embryonic stem cells (ESCs), which serve as an in vitro model of mammalian embryo development, the addition of this compound stimulates differentiation to early primitive ectoderm-like (EPL) cells. biorxiv.orgbiologists.com This transition is facilitated by a complex signaling network involving pathways such as Mapk, Fgfr, Pi3k, and mTor. biorxiv.orgbiologists.com this compound acts as a growth factor to modulate the phosphorylation of these signaling pathways. biologists.com The uptake of this compound by amino acid transporters is involved in the regulation of growth and differentiation in embryonic stem cells. researchgate.netfrontiersin.org Stage-specific uptake of this compound by the amino acid transporter Slc6a19/B⁰AT1 is required for optimal preimplantation embryo development in mice. mdpi.com

This compound Metabolism in Specific Animal Cell Lines (e.g., Porcine Trophectoderm Cells, Glioblastoma Cell Lines)

This compound metabolism is significant in various animal cell lines, influencing proliferation, redox homeostasis, and signaling pathways.

In porcine trophectoderm cell line 2 (pTr2), this compound is a key regulator of processes relevant to embryogenesis and placental development. mdpi.comnih.gov this compound enhances pTr2 cell viability and growth. mdpi.comnih.govresearchgate.net This is accompanied by the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, indicated by enhanced protein abundance of p-mTORC1, p-p70S6K, p-S6, and p-4E-BP1. mdpi.comnih.gov this compound also modulates the intracellular redox environment in pTr2 cells, leading to lower reactive oxygen species (ROS) levels and enhanced glutathione (B108866) (GSH) concentration. nih.govresearchgate.net This modulation involves the upregulation of enzymes in GSH synthesis and is linked to enhanced proline transport and the activity of proline dehydrogenase (PRODH). mdpi.comnih.gov

Research using glioblastoma cell lines, such as the U87 human glioblastoma cell line used as an in vitro model of astroglia, has investigated proline metabolism in the context of brain tumors. plos.org While early studies suggested the proline cycle might not be functional in glial tumor cell lines, more recent research indicates its relevance. nih.gov In the U87 glioblastoma cell line, proline oxidase (PO), also known as PRODH, controls cellular concentrations of proline, glutamate, and glutamine, linking the proline pathway to these important metabolites. plos.org Alterations in proline metabolism have been observed in glioblastoma, and high extracellular proline may exacerbate glioblastoma cell proliferation by activating pathways like NF-κB. nih.govresearchgate.net

Neuromodulatory Research in Animal Models (e.g., Mammalian Central Nervous System)

This compound has neuromodulatory properties and its role in the mammalian central nervous system (CNS) has been explored in animal models. This compound is found abundantly in the CNS and contributes to the regulation of glutamate-dependent transmission. nih.govfrontiersin.org

Studies in animal models suggest that this compound influences cognitive function and behavior. nih.gov Elevated concentrations of this compound can depolarize hippocampal neurons by directly activating NMDA and AMPA receptors. frontiersin.org Physiological levels of this compound have been shown to potentiate excitatory transmission in rat hippocampal neurons. frontiersin.orgresearchgate.net The brain-specific, high-affinity this compound transporter PROT (Slc6A7) is believed to control the spatial and temporal distribution of this compound at glutamatergic synapses by rapid uptake into presynaptic terminals. frontiersin.org Disruption of the PROT gene in mice leads to altered expression of glutamate transmission-related synaptic proteins and perturbs behaviors related to responding to environmental changes. frontiersin.org Dysregulated this compound levels in animal models have been linked to learning and memory deficits. nih.govresearchgate.net

This compound in Insect Physiology (e.g., Flight Muscle Metabolism)

This compound serves as a crucial metabolic fuel in the flight muscles of many insects. researchgate.netroyalsocietypublishing.org While some insects, like honeybees, primarily use carbohydrates for flight, others, including bumblebees (Bombus impatiens) and wasps (Vespula vulgaris), can oxidize proline at a high rate. researchgate.netroyalsocietypublishing.org

In the flight muscles of Bombus impatiens, proline oxidation can significantly enhance respiratory capacity, particularly when combined with carbohydrate-derived substrates. researchgate.netroyalsocietypublishing.orgroyalsocietypublishing.org Proline oxidation provides reducing equivalents and electrons directly to the electron transport system in bumblebee flight muscle. researchgate.netroyalsocietypublishing.org This suggests that some hymenopteran pollinators can utilize proline from nectar as a metabolic reward to fuel flight. researchgate.netroyalsocietypublishing.org The ability to oxidize proline is a diverse phenotype among bee species. royalsocietypublishing.org

Insects like the tsetse fly (Glossina diptera) and the mosquito Aedes aegypti also utilize proline. plos.orgmalariaworld.org Tsetse flies efficiently metabolize amino acids, specifically catabolizing proline to accomplish ATP biosynthesis, which is associated with obligatory blood-feeding dipterans. plos.org Proline is a critical metabolite for tsetse biology, supporting lactation and fueling flight, where it is preferentially utilized by flight muscle cells, yielding alanine (B10760859) as a main product. plos.org This proline-alanine cycle between tsetse tissues and Trypanosoma brucei highlights the metabolic interplay. plos.org

Advanced Research Methodologies for L Proline Analysis

Quantitative Analytical Techniques for L-Proline and Metabolites

Spectrophotometric Methods (e.g., Acidic Ninhydrin Assay)

Spectrophotometric methods are widely used for this compound quantification due to their simplicity and cost-effectiveness. The most common of these is the acidic ninhydrin assay, first established by Chinard in 1952 and later modified by Bates and others. nih.govresearchgate.net

Principle: The assay is based on the reaction of proline with ninhydrin in a highly acidic environment (e.g., using glacial acetic acid and phosphoric acid) and at a high temperature (100°C). nih.govyoutube.com Under these conditions, this compound forms a distinctive red-colored chromophore. nih.govyoutube.com This product is then typically extracted using an organic solvent like toluene, which serves two purposes: it separates the proline-ninhydrin product from interfering hydrophilic compounds and concentrates the chromophore for measurement. nih.govyoutube.com The absorbance of the organic phase is then read spectrophotometrically, usually at a wavelength of 520 nm, to determine the proline concentration. youtube.comprometheusprotocols.net

Research Findings: While the acidic ninhydrin method is robust and widely adopted, research has highlighted its limitations. nih.govuni-konstanz.de A significant issue is its lack of specificity. Under the harsh acidic conditions, ninhydrin can cross-react with other amino acids, particularly ornithine and lysine, which can lead to an overestimation of the actual proline content. nih.govnih.govfrontiersin.org This is especially problematic in biological samples where proline may be a minor component of the total free amino acid pool. nih.govfrontiersin.org For instance, in plant cells under normal conditions, proline might only constitute 2-4% of the total free amino acids, making interference from more abundant amino acids a critical concern. nih.govfrontiersin.org

Table 1: Key Steps in the Acidic Ninhydrin Assay (Bates Protocol)
StepDescriptionPurpose
1. Sample HomogenizationPlant or tissue material is homogenized in an aqueous solution, often 3% sulfosalicylic acid. researchgate.netTo extract free proline and precipitate proteins.
2. ReactionThe extract is mixed with acidic ninhydrin reagent and glacial acetic acid. researchgate.netyoutube.comTo initiate the color-forming reaction.
3. IncubationThe mixture is heated in a boiling water bath (100°C) for 60 minutes. nih.govyoutube.comTo facilitate the formation of the proline-ninhydrin chromophore.
4. ExtractionAfter cooling, the reaction product is extracted with toluene by vigorous mixing (vortexing). nih.govyoutube.comTo separate the red chromophore from interfering substances and concentrate it.
5. MeasurementThe absorbance of the toluene layer is measured at 520 nm using a spectrophotometer. youtube.comprometheusprotocols.netTo quantify the proline concentration against a standard curve.

Chromatographic Methods (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) offers a more specific and sensitive alternative for the quantification of this compound. researchgate.netrsc.org Unlike spectrophotometric methods, HPLC separates the components of a mixture, allowing for the distinct identification and measurement of proline even in complex biological samples.

Principle: Because proline is a secondary amine, it does not react efficiently with common derivatizing agents like o-phthaldialdehyde (OPA). Therefore, HPLC analysis of proline often requires a specific derivatization step to attach a chromophore or fluorophore, making it detectable by UV or fluorescence detectors. rsc.org Common derivatization agents used for proline include fluorenylmethyl-chloroformate (FMOC-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F). rsc.org The derivatized sample is then injected into the HPLC system, where it is separated on a column, typically a reversed-phase C18 column. rsc.orgnih.gov The separated derivative is then detected and quantified.

Research Findings: Various HPLC methods have been developed to optimize the detection of this compound and its chiral isomer, D-proline. One method involves derivatization with benzoyl chloride under alkaline conditions, followed by separation on a chiral column to distinguish between the L and D enantiomers. google.com Another highly sensitive method uses NBD-F as a fluorescent labeling agent, allowing for a limit of detection as low as 5 fmol. rsc.org The specificity of HPLC also allows it to be used in complex matrices like human serum and urine for the simultaneous measurement of proline and its metabolite, hydroxyproline (B1673980). nih.gov

Table 2: Example HPLC Conditions for this compound Analysis with NBD-F Derivatization
ParameterCondition
Derivatization Agent4-fluoro-7-nitrobenzofurazan (NBD-F) rsc.org
ColumnXDB C18 column (150 × 4.6 mm) rsc.org
Mobile PhaseGradient elution using sodium acetate buffer, methanol, and tetrahydrofuran. rsc.org
Flow Rate1.0 mL/min rsc.org
DetectionFluorescence Detection rsc.org
ApplicationQuantification of free proline in honey. rsc.org

Enzymatic Assays for this compound Quantification

To overcome the specificity issues of chemical assays, enzymatic methods for this compound quantification have been developed. These assays leverage the high specificity of enzymes involved in proline metabolism.

Principle: A highly specific and sensitive enzymatic assay utilizes the reverse reaction of the enzyme δ1-pyrroline-5-carboxylate reductase (P5CR). uni-konstanz.denih.gov In this reverse reaction, which is favored at a high pH (around 10.2-10.5), P5CR catalyzes the oxidation of this compound to Δ1-pyrroline-5-carboxylate (P5C). nih.govfrontiersin.org This reaction is coupled with the concomitant reduction of NAD(P)+ to NAD(P)H. uni-konstanz.denih.gov The production of NAD(P)H can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. nih.govfrontiersin.org Since the P5CR enzyme is highly specific to the L-isomer of proline, this method provides a precise measurement of this compound. nih.govfrontiersin.org

Research Findings: Studies comparing the enzymatic P5CR assay with the acidic ninhydrin method have demonstrated the superior specificity of the enzymatic approach. uni-konstanz.denih.gov The P5CR assay shows no cross-reaction with D-proline or hydroxyproline. nih.govfrontiersin.org While the ninhydrin assay may yield a higher absolute absorbance value per nanomole of proline, the enzymatic assay is more sensitive with respect to the proline concentration in the sample. nih.govfrontiersin.org The enzymatic method has been successfully applied to quantify this compound in plant extracts, providing a more reliable alternative to ninhydrin-based methods, especially when samples contain high levels of other amino acids or structurally related compounds. nih.govfrontiersin.org

Table 3: Comparison of Ninhydrin vs. Enzymatic (P5CR) Assay
ParameterAcidic Ninhydrin AssayEnzymatic (P5CR) Assay
PrincipleChemical reaction forming a red chromophore. nih.govEnzyme-catalyzed oxidation of this compound, producing measurable NADH. nih.gov
Detection Wavelength~520 nm youtube.comprometheusprotocols.net340 nm nih.govfrontiersin.org
SpecificityLow; cross-reacts with ornithine, lysine. nih.govnih.govHigh; specific for this compound. nih.govfrontiersin.org
Sensitivity (per concentration)Lower (ΔA = 0.450 mM⁻¹) nih.govfrontiersin.orgHigher (ΔA = 1.452 mM⁻¹) nih.govfrontiersin.org
Key LimitationPotential for overestimation in complex samples. nih.govnih.govRequires purified enzyme. frontiersin.org

Targeted Metabolomics Approaches

Targeted metabolomics focuses on the precise measurement of a defined group of metabolites, offering a powerful tool to study specific metabolic pathways.

Principle: For this compound analysis, targeted metabolomics typically employs liquid chromatography-mass spectrometry (LC-MS). nih.gov This approach combines the separation power of liquid chromatography (often hydrophilic interaction liquid chromatography, HILIC, for polar molecules like amino acids) with the high sensitivity and specificity of mass spectrometry for detection and quantification. nih.gov The method allows for the simultaneous measurement of this compound and other key metabolites in its pathway, such as glutamic acid and arginine. nih.gov

Research Findings: A targeted metabolomics method using HILIC-MS has been successfully developed and validated for the determination of intracellular this compound, glutamic acid, and arginine in mammalian cell cultures. nih.gov This approach provides a robust and easy-to-use tool for investigating disturbances in proline metabolism, which is crucial for processes like collagen biosynthesis, redox balance, and intracellular signaling. nih.gov The use of targeted metabolomics provides a holistic view of the proline metabolic network, making it invaluable for research in areas like cancer, toxicology, and biopharmaceutical production. creative-proteomics.com

Molecular and Genetic Approaches

Gene Expression Analysis (e.g., RT-qPCR, Transcriptomics)

Understanding the regulation of this compound accumulation requires analyzing the expression of genes involved in its synthesis and degradation.

Principle: Gene expression analysis is commonly performed using techniques like Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and broader transcriptomics approaches like microarrays and RNA-sequencing (RNA-seq). nih.govnih.gov RT-qPCR allows for the precise quantification of the messenger RNA (mRNA) levels of specific target genes. Transcriptomics provides a global view of the expression of thousands of genes simultaneously. These methods are used to measure the transcript abundance of key enzymes in the proline metabolic pathway.

Key Genes in this compound Metabolism:

Biosynthesis (from Glutamate):

P5CS (Δ1-pyrroline-5-carboxylate synthetase): Catalyzes the rate-limiting first step in proline synthesis from glutamate (B1630785). nih.govresearchgate.net

P5CR (Δ1-pyrroline-5-carboxylate reductase): Catalyzes the final step, reducing P5C to proline. nih.govresearchgate.net

Biosynthesis (from Ornithine):

OAT (Ornithine-δ-aminotransferase): Converts ornithine to P5C. nih.gov

Catabolism:

ProDH (Proline Dehydrogenase/Oxidase): Catalyzes the first step of proline degradation, converting it back to P5C in the mitochondria. nih.govfrontiersin.org

Research Findings: Numerous studies have used gene expression analysis to show that proline accumulation, particularly under environmental stress (e.g., salinity, drought), is tightly regulated at the transcriptional level. nih.govfrontiersin.org In plants like Arabidopsis and rice, abiotic stress typically leads to the upregulation of biosynthesis genes (P5CS, P5CR) and the downregulation of the primary catabolic gene (ProDH). nih.govnih.govresearchgate.net For example, transcriptome analysis in salt-stressed potatoes revealed that structural genes in the proline metabolic pathway were significantly upregulated. frontiersin.org This coordinated regulation promotes the rapid accumulation of this compound, which acts as a protective osmolyte and antioxidant. nih.govresearchgate.net

Table 4: Key Genes in this compound Metabolism and Their Transcriptional Regulation
GeneEnzymePathwayObserved Expression Change Under Stress (e.g., Salt, Drought)
P5CSΔ1-pyrroline-5-carboxylate synthetaseBiosynthesisUpregulated nih.govresearchgate.net
P5CRΔ1-pyrroline-5-carboxylate reductaseBiosynthesisUpregulated nih.gov
OATOrnithine-δ-aminotransferaseBiosynthesisUpregulated nih.gov
ProDHProline DehydrogenaseCatabolismDownregulated nih.govresearchgate.net

Mutant Strain Characterization and Suppressor Studies

The study of mutant strains has been instrumental in elucidating the genetic and biochemical pathways of this compound metabolism. By creating and characterizing strains with defects in specific genes, researchers can infer gene function and understand the metabolic consequences of their absence.

In Escherichia coli, toxic this compound analogs such as L-azetidine-2-carboxylate (AC) and 3,4-dehydro-D,this compound (DHP) have been used to select for mutants with defects in this compound transport. nih.govresearchgate.net Mutants resistant to both AC and DHP are typically defective in the putP gene, which codes for a major proline transporter. nih.gov In contrast, mutants resistant to AC but not DHP often have mutations in both putP and the closely linked putA gene, which encodes proline dehydrogenase. nih.gov This differential sensitivity arises because proline dehydrogenase can oxidize and detoxify DHP but not AC. nih.gov A triple mutant of E. coli with deletions in putP, proP, and proW (genes for all three known proline transporters) was found to still grow slowly on this compound as the sole nitrogen source, suggesting the presence of at least one other unidentified proline transport mechanism. microbiojournal.com

In Bacillus subtilis, proA mutants, which lack γ-glutamyl-phosphate reductase, exhibit a proline auxotrophic phenotype. nih.gov However, these mutants can give rise to suppressor mutants that regain the ability to grow without proline. nih.gov These suppressor mutations often occur in the rocR-rocDEF region, which is involved in the arginine degradation pathway. nih.gov One type of suppression involves single amino acid substitutions in the RocR transcriptional activator, leading to its partial inducer-independent activity. nih.gov Another type involves point mutations that activate a cryptic promoter for the rocDEF operon. nih.gov Both types of mutations lead to increased levels of ornithine aminotransferase (RocD), which can synthesize the precursor for proline, thus bypassing the proA block. nih.gov Further studies in B. subtilis have shown that osmostress-tolerant suppressor strains of proA mutants carry mutations that repurpose the L-arginine biosynthetic pathway to produce this compound. nih.gov

Strain/MutantOrganismGenotypePhenotypeResearch Finding
ACR DHPREscherichia coliputPDefective in proline transportResistance to toxic proline analogs AC and DHP is conferred by loss of the primary proline transporter. nih.gov
ACR DHPSEscherichia coliputP, putADefective in proline transport and proline dehydrogenaseProline dehydrogenase activity is responsible for detoxifying the analog DHP. nih.gov
ΔputP ΔproP ΔproWEscherichia coliDeletion of three proline transporter genesSlow growth on proline as a sole nitrogen sourceSuggests the existence of an uncharacterized proline uptake system. microbiojournal.com
proA mutantBacillus subtilisproAProline auxotrophyγ-glutamyl-phosphate reductase is essential for proline biosynthesis. nih.gov
proA suppressorBacillus subtilisproA, mutation in rocR or rocDEF promoterProline prototrophy restoredUpregulation of the arginine degradation pathway can bypass a block in the proline biosynthesis pathway. nih.govresearchgate.net

Reporter Gene Fusions for Metabolic Pathway Analysis

Reporter gene fusions are powerful tools for studying the regulation and activity of metabolic pathways. By fusing the promoter or coding sequence of a gene of interest to a reporter gene that encodes an easily detectable protein, researchers can monitor gene expression and protein localization in response to various stimuli.

Commonly used reporter genes include lacZ from Escherichia coli, which encodes β-galactosidase, and the gene for green fluorescent protein (GFP). nih.govnih.gov The activity of β-galactosidase can be quantified using colorimetric or fluorogenic substrates, and it can also be used for histochemical detection in tissues. nih.gov GFP fluorescence can be monitored non-invasively in living cells and organisms, making it an excellent tool for real-time analysis of gene expression and protein localization. nih.govaddgene.org

In the context of this compound metabolism, reporter fusions can be used to study the expression of genes involved in its biosynthesis, catabolism, and transport. For example, a transcriptional fusion could be created by placing the gfp gene under the control of the promoter of the putA gene (encoding proline dehydrogenase). The resulting fluorescence in the host cells would then be proportional to the transcriptional activity of the putA promoter, allowing researchers to study how factors like proline availability or catabolite repression regulate its expression.

A practical example of this methodology is the use of a secA-lacZ fusion in E. coli to screen for inhibitors of protein secretion. asm.org In this system, the expression of lacZ is induced when protein secretion is perturbed, leading to a measurable increase in β-galactosidase activity. asm.org Similarly, a library of promoter-gfp fusion reporters was constructed to study the expression patterns of genes related to cyclic-di-GMP metabolism in Pseudomonas aeruginosa. nih.gov This approach allows for a systematic analysis of gene regulation under different environmental conditions. A similar library could be constructed for all the genes in the this compound metabolic network to gain a comprehensive understanding of its regulation.

Translational fusions, where the coding sequence of a protein of interest is fused in-frame with that of GFP, can be used to determine the subcellular localization of the protein. addgene.org For instance, fusing GFP to the C-terminus of a proline transporter could reveal its localization to the cell membrane.

Reporter SystemPrincipleApplication in this compound Analysis (Hypothetical)Detectable Signal
putA promoter-lacZThe promoter of the putA gene drives the expression of β-galactosidase.Quantifying the transcriptional response of the proline utilization operon to inducers (proline) and repressors (glucose).Colorimetric/Fluorogenic change. nih.gov
proB promoter-gfpThe promoter of the proB gene (involved in proline biosynthesis) drives the expression of Green Fluorescent Protein.Monitoring the feedback regulation of the proline biosynthetic pathway by proline levels in living cells.Green fluorescence. nih.gov
Proline Transporter-GFPThe coding sequence of a proline transporter is fused in-frame with the coding sequence of GFP.Determining the subcellular localization of the proline transporter protein.Green fluorescence at specific cellular locations. addgene.org

Structural and Biophysical Characterization

Protein Structural Studies (e.g., X-ray Crystallography of this compound-containing Proteins and Enzymes)

X-ray crystallography is a primary technique for determining the three-dimensional structure of proteins at atomic resolution. This information is crucial for understanding enzyme mechanisms, substrate specificity, and the effects of mutations. Several enzymes involved in this compound metabolism and proteins that contain this compound have been structurally characterized.

The crystal structure of this compound dehydrogenase (PRODH), which catalyzes the first step in proline catabolism, has been solved for several organisms. wikipedia.org For instance, the structure of PRODH from Pyrococcus horikoshii was determined to a resolution of 2.86 Å. rcsb.orgnih.gov This enzyme is a heterooctameric complex containing FAD, FMN, and ATP as cofactors. rcsb.org The structure revealed that the β-subunit is the catalytic component containing FAD, while the α-subunit has a unique structure with domains for binding ATP and FMN. rcsb.org The structure of proline dehydrogenase from Deinococcus radiodurans has been solved in both its oxidized state complexed with a proline analog and in its reduced state, providing insights into conformational changes associated with the catalytic cycle. nih.gov

Ornithine aminotransferase (OAT), an enzyme that can be involved in the synthesis of the proline precursor, has also been structurally characterized. The crystal structure of human recombinant OAT has been determined, revealing that it functions as a dimer. nih.govwikipedia.org Each monomer consists of a large domain, a C-terminal small domain, and an N-terminal region. wikipedia.org The structure of ornithine acetyltransferase from the clavulanic acid biosynthesis gene cluster has also been solved, showing an α2β2-heterotetrameric state. portlandpress.comsemanticscholar.org

Protein/EnzymeOrganismPDB IDResolution (Å)Key Structural Features
This compound Dehydrogenase (PDH1)Pyrococcus horikoshii1Y562.86Heterooctameric complex (αβ)4 with FAD, FMN, and ATP cofactors. rcsb.orgnih.gov
Proline Dehydrogenase (DrPRODH)Deinococcus radiodurans2FZM, 2FZNN/AStructures in oxidized and reduced states reveal conformational changes. nih.gov
Human Ornithine AminotransferaseHomo sapiens1OAT2.3Dimeric protein with each monomer having a large and small domain. nih.gov
Ornithine AcetyltransferaseStreptomyces clavuligerus1VJA2.8α2β2-heterotetramer belonging to the Ntn hydrolase fold family. portlandpress.comsemanticscholar.org

Studies on this compound's Interaction with Proteins (e.g., Fluorescence Spectroscopy, Viscosity Measurements)

Biophysical techniques are employed to study the interactions between this compound and proteins, providing insights into conformational changes, binding affinities, and effects on protein stability and solution properties.

Fluorescence Spectroscopy is a sensitive technique used to monitor changes in the local environment of fluorescent amino acid residues, primarily tryptophan, within a protein. nih.gov This method can detect conformational changes in proteins upon binding to ligands like this compound. For example, studies on proline-rich proteins (PRPs), which are often intrinsically disordered, utilize fluorescence to understand their binding mechanisms. wikipedia.org The interaction of salivary PRPs with polyphenols, which is responsible for the sensation of astringency, has been characterized using fluorescence spectroscopy. wikipedia.org

Viscosity Measurements are used to assess the impact of solutes like this compound on the rheological properties of protein solutions. rheosense.com At high concentrations, therapeutic proteins such as monoclonal antibodies (mAbs) can exhibit high viscosity, which poses challenges for their administration. anton-paar.com this compound has been shown to be effective in reducing the viscosity of highly concentrated mAb solutions. nih.gov A study on a ~225 mg/mL mAb solution demonstrated that increasing the concentration of proline significantly reduced the viscosity. nih.gov This effect is attributed to proline's ability to screen attractive electrostatic and hydrophobic interactions between protein molecules that lead to self-association and high viscosity. nih.gov The amphipathic nature of proline allows it to interact favorably with both hydrophobic patches and charged residues on the protein surface.

TechniqueProtein SystemObservationConclusion
Fluorescence Spectroscopy Salivary Proline-Rich Proteins (PRPs) and PolyphenolsQuenching of intrinsic protein fluorescence upon polyphenol binding.Characterizes the binding affinity and stoichiometry of the interaction. wikipedia.org
Viscosity Measurements Monoclonal Antibody (mAb) solution (~225 mg/mL)Addition of this compound (up to 1.3 M) reduces solution viscosity. nih.govThis compound acts as a viscosity-lowering excipient by mitigating protein-protein interactions. nih.govresearchgate.net
Viscosity Measurements Whey Protein SolutionsViscosity decreases with increasing shear rate for concentrations ≥ 30 wt%. researchgate.netWhey protein solutions exhibit pseudoplastic behavior at high concentrations. researchgate.net

Research on L Proline Derivatives and Analogues

Synthesis of L-Proline Analogues

The synthesis of this compound analogues involves various chemical and biocatalytic approaches aimed at creating molecules with modified structures and enhanced or altered properties compared to the parent amino acid.

Enantioselective Synthesis Techniques

Enantioselective synthesis techniques are crucial for producing chiral this compound analogues with high stereochemical purity, which is often essential for their biological activity and application in asymmetric catalysis thieme-connect.comthieme-connect.comresearchgate.net. This compound itself and its derivatives are widely employed as asymmetric organocatalysts for a variety of organic transformations thieme-connect.comresearchgate.netnih.govresearchgate.net.

Methods explored include chiral phase-transfer-catalyzed asymmetric conjugate addition reactions, which have been successfully applied to synthesize trans-3-substituted proline derivatives with good to high enantioselectivity. This approach has been used in the enantioselective synthesis of core structures found in biologically active compounds like L-pyrrolysine and telaprevir (B1684684) researchgate.netresearchgate.net. Another strategy involves cascade radical addition/cyclization enabled by synergistic photoredox/Brønsted acid catalysis for the asymmetric synthesis of 3-substituted prolines researchgate.net.

The design of this compound derivatives as organocatalysts for asymmetric synthesis, such as in aldol (B89426) reactions, has also been investigated, with studies using density functional theory (DFT) calculations to predict catalytic efficiencies researchgate.net. Proline-based organocatalysts have demonstrated high yields and excellent selectivities in various reactions, including intermolecular and intramolecular aldol reactions, sometimes under solvent-free or aqueous conditions researchgate.netresearchgate.net.

Biocatalytic Production of this compound Derivatives (e.g., Hydroxyprolines)

Biocatalysis offers an environmentally friendly and highly selective route for the production of this compound derivatives, particularly hydroxylated forms like hydroxyprolines researchgate.netmdpi.com. Hydroxyprolines (HOPs), such as trans-4-hydroxy-L-proline (4-L-THOP) and cis-4-hydroxy-L-proline (4-L-CHOP), are important components of collagen and valuable chiral building blocks nih.govscispace.com.

Enzymes, particularly this compound hydroxylases (PHs), play a key role in the biocatalytic synthesis of hydroxyprolines researchgate.netacs.orgnih.gov. These enzymes, often ferrous-iron- and 2-oxoglutarate-dependent, can catalyze the hydroxylation of this compound at different positions, leading to various hydroxyproline (B1673980) isomers researchgate.netnih.gov. Research is ongoing to identify and engineer highly selective enzymes for the production of specific hydroxyproline isomers, such as trans-3-hydroxyproline, for which a practical biocatalytic process is still under development researchgate.net. Studies have shown that proline hydroxylases can accept a range of substrates, including ring-substituted and bicyclic proline analogues, highlighting their potential in biocatalysis researchgate.netnih.gov.

Microorganisms can also be engineered for the production of this compound derivatives. For instance, controlling the concentration of L-isoleucine has been shown to be essential for optimizing this compound production in certain microorganisms rsc.org.

Research Applications of this compound Derivatives

This compound derivatives find diverse applications in research, ranging from studying fundamental cellular processes to serving as key components in the synthesis of complex molecules and as probes for biological targets.

Role in Studying Cellular Metabolism and Macromolecule Synthesis

This compound analogues are valuable reagents for investigating cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells nih.govresearchgate.netscispace.com. Structural analogues of amino acids are widely used to analyze amino acid homeostasis researchgate.net. For example, L-azetidine-2-carboxylic acid (L-AZC), a toxic analogue of proline, has been utilized in fundamental and applied research to study cellular metabolism and macromolecule production nih.govresearchgate.netscispace.com.

Proline metabolism itself is intricately linked to energy homeostasis, redox balance, and cellular stress responses through the P5C cycle creative-proteomics.com. Proline and its derivatives can act as signaling molecules, influencing processes like T cell differentiation and inflammatory responses creative-proteomics.com. Research has also shown that proline can reduce intracellular reactive oxygen species (ROS) levels and enhance glutathione (B108866) (GSH) production in mammalian cells, contributing to antioxidant defense mdpi.com. Proline catabolism by proline dehydrogenase (PRODH) can generate ATP and ROS, which may function as signaling molecules mdpi.com.

This compound's unique cyclic structure restricts peptide chain rotation, contributing to the stability of protein structures like the collagen triple helix sigmaaldrich.comcreative-proteomics.com. Analogues that interfere with this can be used to study protein folding and related diseases sigmaaldrich.comsigmaaldrich.com. Derivatives like L-azetidine-2-carboxylic acid and cis-4-hydroxy-L-proline have been shown to prevent pro-collagen from folding correctly sigmaaldrich.comsigmaaldrich.com.

Development as Chiral Building Blocks in Organic Synthesis

Many this compound derivatives, particularly hydroxyprolines, are highly useful as chiral building blocks in the asymmetric synthesis of pharmaceuticals and other complex organic molecules nih.govscispace.comorganic-chemistry.org. Their rigid pyrrolidine (B122466) ring structure and the presence of functional groups make them ideal scaffolds for constructing molecules with specific stereochemistry thieme-connect.comthieme-connect.comrsc.org.

This compound and its derivatives are widely used as asymmetric organocatalysts, promoting reactions like aldol condensation, Mannich reaction, Michael addition, and other transformations with high stereoselectivity thieme-connect.comthieme-connect.comresearchgate.netnih.govresearchgate.nettandfonline.com. The development of novel proline-based organocatalysts with improved efficiency and selectivity for various reactions is an active area of research researchgate.netorganic-chemistry.orgtsijournals.com. For instance, proline-catalyzed reactions have been employed in the synthesis of heterocyclic compounds and in cascade reactions to produce highly functionalized chiral building blocks researchgate.nettsijournals.comacs.org.

Specific examples include the use of proline derivatives in the synthesis of enantiomerically pure δ-benzylproline analogues and bicyclic proline analogues, which are important structural motifs in various bioactive compounds rsc.orgcsic.es.

Investigation as Enzyme Inhibitors in Research Models (e.g., ACE Inhibitors)

This compound derivatives are frequently investigated as enzyme inhibitors in research models, leveraging the proline moiety's ability to interact with enzyme active sites researchgate.netmdpi.commdpi.com. A prominent example is their role in the development of angiotensin-converting enzyme (ACE) inhibitors sigmaaldrich.commdpi.comaip.orgresearchgate.netnih.govaip.orgjetir.org.

Captopril, a well-known ACE inhibitor, is an this compound derivative nih.gov. Many subsequent ACE inhibitors have been developed by modifying the proline structure nih.gov. Research involves synthesizing this compound amide derivatives and evaluating their inhibitory activity against ACE through methods like molecular docking and in vitro assays aip.orgresearchgate.netaip.org. These studies aim to understand the binding interactions and identify structural features that contribute to potent ACE inhibition aip.orgresearchgate.netaip.org. For example, certain this compound amide derivatives have shown good in vitro ACE-inhibitory potency, with molecular docking studies suggesting that hydrogen bonding with residues in the ACE active site is important for binding affinity aip.orgresearchgate.netaip.org.

Tuning Biological Properties of Peptides and Proteins

This compound and its analogues are valuable tools for modifying and tuning the biological, pharmaceutical, and physicochemical properties of both naturally occurring and designed peptides. The unique cyclic structure of proline influences peptide bond conformation, often inducing turns in protein structures. wikipedia.org This characteristic is crucial for proper protein folding and stability, particularly in collagen, where proline is a key component. sigmaaldrich.cn

Synthetic proline analogues have been developed to further explore and manipulate peptide and protein behavior. These analogues can restrict the conformation of the Xaa-Pro imide bond, which is important for understanding the relationship between structure and bioactivity in peptides. sigmaaldrich.comsigmaaldrich.com Modifications to the proline ring, such as substitutions with alkyl and aromatic groups, incorporation of heteroatoms, or changes in ring size, can introduce specific properties that enhance the bioavailability, stability, and efficacy of pharmaceutical compounds. sigmaaldrich.com

For instance, derivatives like L-azetidine-2-carboxylic acid and cis-4-hydroxy-L-proline have been shown to prevent the stable triple-helical folding of pro-collagen. sigmaaldrich.comsigmaaldrich.com This property has been investigated in the context of reducing excessive collagen deposition in fibrotic processes and tumor growth. sigmaaldrich.comsigmaaldrich.com Other proline analogues have been incorporated into various bioactive molecules, including thrombin inhibitors, somatostatin, and HIV inhibitors, to study and tune their biological activities. sigmaaldrich.com

The cis/trans isomerization of peptidyl-prolyl bonds is often a rate-limiting step in protein folding. sigmaaldrich.comsigmaaldrich.com Comparative studies with proline analogues have indicated that reducing the double bond character of the planar C-N amide bond is key to accelerating this isomerization. sigmaaldrich.comsigmaaldrich.com Factors that destabilize the planar peptide bond or shift the hybridization of the prolyl nitrogen can accelerate this process. sigmaaldrich.com

Proline derivatives are also being explored for their potential in drug development, serving as starting points for designing drugs with improved efficacy or selectivity. ontosight.ai For example, proline-based drugs are under investigation for conditions such as hypertension, inflammatory diseases, and cardiovascular disorders.

Organocatalysis and Asymmetric Synthesis Research

This compound has emerged as a highly versatile and effective organocatalyst in asymmetric synthesis, a field focused on synthesizing chiral molecules with specific stereochemistry. tcichemicals.comiarjset.comresearchgate.net Its utility stems from its small size, non-toxic nature, low cost, availability in both enantiomeric forms, and the presence of bifunctional acid-base sites. libretexts.org

Proline catalyzes a variety of carbon-carbon bond-forming reactions, including aldol additions, Mannich reactions, Michael additions, Knoevenagel condensation, and Robinson annulation. iarjset.comresearchgate.netwikipedia.org These reactions often proceed via enamine or iminium catalysis. libretexts.orgwikipedia.org The cyclic structure and the secondary amine of proline play significant roles in these mechanisms. researchgate.netwikipedia.org

Pioneering work in the 1970s demonstrated the use of this compound as a catalyst in intramolecular asymmetric aldol reactions. tcichemicals.com Later, in 2000, the first direct intermolecular asymmetric aldol reaction catalyzed by this compound was reported, sparking significant interest in proline organocatalysis. tcichemicals.comlibretexts.orgnii.ac.jp In this reaction, this compound effectively catalyzes the addition of ketones like acetone (B3395972) to aldehydes. wikipedia.orgnii.ac.jp

The mechanism of proline-catalyzed aldol additions is often described by a six-membered enamine transition state. wikipedia.orgnii.ac.jp In this model, the pyrrolidine amine of proline condenses with the ketone to form a nucleophilic enamine intermediate, while the carboxylic group activates the aldehyde via hydrogen bonding. nii.ac.jp This dual activation contributes to the observed stereoselectivity. nii.ac.jp

Modifications to the basic proline structure have led to the development of numerous proline-derived catalysts with enhanced enantioselectivity and regioselectivity for various asymmetric transformations. wikipedia.orgresearchgate.net These include catalysts used in reactions like the Michael addition of aldehydes to nitroolefins, where high diastereoselectivities and enantioselectivities have been achieved with low catalyst loadings. researchgate.net

Research continues to explore the scope and limitations of proline organocatalysis, including investigations into suitable reaction media and the development of heterogeneous proline catalysts for easier recovery and recycling. researchgate.netresearchgate.net For example, this compound supported on graphene oxide has been shown to be an effective heterogeneous catalyst for direct asymmetric aldol reactions, demonstrating comparable efficiency to homogeneous proline catalysis and good recyclability. researchgate.net

Here is a table summarizing some key proline-catalyzed asymmetric reactions:

Reaction TypeExample SubstratesTypical Catalyst LoadingEnantioselectivity (ee)Reference
Aldol ReactionAcetone + p-nitrobenzaldehyde30 mol%76% nii.ac.jp
Aldol ReactionAcetone + 2-nitrobenzaldehyde (B1664092) (on GO)N/A79% researchgate.net
Mannich ReactionAcetone + p-nitrobenzaldehyde + p-anisidine35 mol%94% iarjset.com
Michael AdditionAldehydes + Nitroolefins5 mol%Up to 98% researchgate.net
Robinson AnnulationDicarbonyls10 mol%High wikipedia.org

Applications in Materials Science Research

This compound and its analogues are finding increasing applications in materials science research, particularly in the development of novel polymers and functional materials. ontosight.ai The structural properties of proline, including its rigidity and cyclic nature, make it a valuable building block for designing materials with specific characteristics.

Proline analogues are utilized in the production of various high-performance polymers, such as polyamides and polyurethanes, where tailored mechanical and chemical properties are desired. These materials have potential applications in areas requiring biocompatibility and environmental sustainability, including bioplastics, medical devices, and coatings.

The incorporation of this compound derivatives into polymers or other materials can impart novel properties, such as enhanced biocompatibility or responsiveness to biological environments. ontosight.ai Research is exploring the use of modified prolines to introduce specific functionalities into materials, altering their interactions and performance. ontosight.ai

Poly(this compound) itself has been investigated for its unique helical structures, which are similar to motifs found in natural proteins and contribute to their stability. acs.org Synthetic biomimetic poly(proline)-stabilized polypeptide nanostructures have been developed using techniques like ring-opening polymerization-induced self-assembly (ROPISA). acs.org These nanostructures, which can exhibit spherical or worm-like morphologies, show potential for applications in nanomedicine, including the loading of dyes. acs.org

This compound has also been used in the functionalization of carbon-based nanomaterials like multi-walled carbon nanotubes (MWCNTs). researchgate.net The successful functionalization through reactions between the carboxylic acid groups of oxidized MWCNTs and the amino groups of proline suggests potential for further chemistry with biomolecules and research into applications like the treatment of neurodegenerative diseases. researchgate.net

Proline derivatives are also being explored as scaffolds for the synthesis of new compounds with potential material properties, such as novel neonicotinoid analogs evaluated as insecticides. acs.org

Biotechnological and Synthetic Biology Applications in L Proline Research

Engineering Microorganisms for Enhanced L-Proline Production

Microbial fermentation offers a cost-effective and environmentally friendly alternative to traditional chemical synthesis or extraction methods for producing this compound and its derivatives, such as trans-4-hydroxy-L-proline (t4HYP) (PubChem CID: 154183). researchgate.netscispace.comresearchgate.netnih.gov Metabolic engineering strategies are extensively employed to enhance the efficiency of this compound biosynthesis in various microorganisms, including Escherichia coli and Corynebacterium glutamicum. researchgate.netscispace.comresearchgate.netnih.gov

The biosynthesis of this compound primarily occurs through pathways originating from glutamate (B1630785) (PubChem CID: 330). nih.gov Key enzymes involved in this pathway include γ-glutamyl kinase (γ-GK) and pyrroline-5-carboxylate synthetase (P5CS), and pyrroline-5-carboxylate reductase (P5CR). nih.gov The this compound biosynthetic pathway is subject to feedback inhibition, notably the allosteric regulation of the first-step enzyme, γ-GK. researchgate.net

Metabolic engineering approaches aim to overcome these regulatory mechanisms and channel metabolic flux towards this compound production. Strategies include the overexpression of key biosynthetic genes, the elimination of by-product formation pathways, and the optimization of promoters and untranslated regions to enhance gene expression. researchgate.netnih.gov For instance, studies in Escherichia coli have involved knocking out genes responsible for by-product formation from intermediates like pyruvate (B1213749) (PubChem CID: 1060), acetyl-CoA (PubChem CID: 444416), and isocitrate (PubChem CID: 785). researchgate.netnih.gov Additionally, modifications like knocking out PdhR to remove negative regulation and deleting aceK to enhance isocitrate dehydrogenase activity and increase NADPH levels have been implemented. researchgate.netnih.gov

Engineered strains have demonstrated significantly improved this compound and t4HYP production titers. For example, an engineered E. coli strain overexpressing a codon-optimized proline 4-hydroxylase (P4H) gene achieved a t4HYP titer of 4.82 g/L, a substantial increase compared to the starting strain. researchgate.netnih.gov Another study reported a strain producing 89.4 g/L of t4HYP in a 5 L fermenter, highlighting the potential for high-level industrial production through microbial cell factories. researchgate.net

The α-ketoglutarate (PubChem CID: 191) metabolic pathway, part of the citric acid cycle, also influences L-hydroxyproline biosynthesis as α-ketoglutarate is a co-substrate with this compound. mdpi.com Ensuring a sufficient supply of α-ketoglutarate is crucial for maximizing L-hydroxyproline yield. mdpi.com

Here is a table summarizing some research findings on enhanced this compound and t4HYP production in engineered microorganisms:

MicroorganismEngineering StrategyTarget CompoundProduction TiterReference
Escherichia coliKnockout of by-product genes, overexpression of this compound biosynthesis genes, codon-optimized P4H overexpressiontrans-4-hydroxy-L-proline4.82 g/L researchgate.netnih.gov
Escherichia coliChassis engineering, overexpression of proline 4-hydroxylases (P4H)trans-4-hydroxy-L-proline32.5 g/L researchgate.net
Escherichia coliIntegrated system engineering, optimization of metabolic pathways and fermentation conditionstrans-4-hydroxy-L-proline89.4 g/L researchgate.net
Corynebacterium glutamicumTuning expression of flux-control genes, overexpressing artificial proBV150NAC operon and gdhThis compoundNot specified researchgate.net
Corynebacterium glutamicumCombining citric acid cycle and biosynthesis pathways of this compound and L-hydroxyprolineL-hydroxyproline1800 mg/L mdpi.com

This compound as a "Green Catalyst" in Asymmetric Organic Reactions

This compound has emerged as a significant "green catalyst" in asymmetric organic synthesis due to its natural origin, low cost, and ability to catalyze reactions under mild conditions, often in environmentally friendly solvents like water. researchgate.netresearchgate.netnih.govingentaconnect.comiarjset.comeurekaselect.com Its catalytic activity stems from its unique structure, possessing both a secondary amine and a carboxylic acid functional group, allowing it to act as a bifunctional organocatalyst. researchgate.netnih.govingentaconnect.comeurekaselect.com The pyrrolidine (B122466) ring structure and the elevated pKa of the secondary amine are particularly important for its activity in enamine-based reaction mechanisms. researchgate.netmdpi.com

This compound is widely used to catalyze the formation of carbon-carbon bonds, crucial for constructing complex organic molecules. researchgate.netmdpi.com Its applications are particularly prominent in asymmetric transformations, enabling the synthesis of enantiomerically enriched products. researchgate.netnih.govingentaconnect.comiarjset.comeurekaselect.com Key reactions catalyzed by this compound include:

Aldol (B89426) additions researchgate.netresearchgate.netnih.govingentaconnect.comiarjset.comeurekaselect.commdpi.combeilstein-journals.orgtcichemicals.com

Michael additions researchgate.netresearchgate.netnih.govingentaconnect.comiarjset.comeurekaselect.commdpi.com

Mannich reactions researchgate.netresearchgate.netnih.govingentaconnect.comiarjset.comeurekaselect.com

Knoevenagel condensation researchgate.netresearchgate.netnih.govingentaconnect.comeurekaselect.commdpi.com

Robinson Annulation researchgate.netnih.govingentaconnect.comeurekaselect.commdpi.com

α-amination researchgate.netnih.govingentaconnect.comeurekaselect.com

Hantzsch synthesis researchgate.netnih.govingentaconnect.comeurekaselect.com

Biginelli reaction researchgate.netnih.govingentaconnect.comeurekaselect.com

This compound also serves as a catalyst for the synthesis of various heterocyclic compounds, which are important scaffolds in pharmaceuticals and agrochemicals. researchgate.netnih.govingentaconnect.comeurekaselect.com Examples include coumarins, spiro-oxindoles, imidazoles, and quinoxalines. researchgate.netnih.govingentaconnect.comeurekaselect.com

Research continues to explore the mechanisms of this compound catalysis, with studies utilizing techniques like electrospray mass spectrometry to investigate key intermediates in reactions such as the aldol reaction. beilstein-journals.org While this compound is a model organocatalyst, research also investigates the potential of other natural amino acids and proline derivatives to achieve high yields and enantioselectivities in various reactions. mdpi.com

Applications of this compound in Protein Stabilization and Cryopreservation Research

This compound is recognized for its ability to act as a chemical chaperone, contributing to the stabilization of proteins and membranes. nih.govnih.govmdpi.com This property makes it valuable in research related to protein folding, preventing aggregation, and maintaining protein structure and function under various stress conditions, including dehydration and thermal stress. nih.govnih.govmdpi.com this compound can increase the hydrophilic surface area of proteins, enhancing their water-binding capacity and potentially alleviating the negative effects of dehydration on protein stability. mdpi.com It is also believed to facilitate protein renaturation and prevent aggregation by trapping folding intermediates. mdpi.com

The stabilizing effects of this compound are also harnessed in cryopreservation research, a critical technique in biological and medical fields for preserving cells, tissues, and organs at very low temperatures. nih.govnih.govrsc.orgrsc.orgacs.orgmdpi.com Cryopreservation involves the risk of damage due to intracellular ice formation and the concentration of solutes. nih.govrsc.orgacs.org this compound acts as a cryoprotectant, helping to mitigate these damaging effects. nih.govrsc.orgrsc.orgacs.org

This compound's membrane permeability, facilitated by specific transporters, allows it to enter cells and provide intracellular protection. nih.govrsc.org Its mechanisms of protection in cryopreservation are under investigation but are thought to involve reducing intracellular ice formation and preventing damage from freeze-induced dehydration. rsc.org Additionally, this compound may act as a reactive oxygen species (ROS) scavenger and a chaperone, preventing the aggregation of damaged proteins during the freeze-thaw cycle. rsc.orgacs.orgmdpi.com

Research has explored the use of this compound in cryopreserving various cell types and biological specimens, including:

Mammalian oocytes nih.govnih.govmdpi.com

Human mesenchymal stem cells (hMSCs) nih.gov

Human endothelial cells nih.govnih.govmdpi.com

Ram sperm nih.govnih.govmdpi.com

Goat spermatozoa mdpi.com

Mouse oocytes rsc.org

Red blood cells (RBCs) rsc.orgrsc.org

Mammalian cell monolayers rsc.org

Jurkat cells (T lymphocyte cell line) rsc.org

Ovaries acs.org

Studies have shown that this compound supplementation can improve post-thaw cell recovery and viability. rsc.orgrsc.orgmdpi.com For instance, pre-incubation of A549 cells with this compound significantly increased post-thaw cell yields. rsc.org Similarly, this compound pre-conditioning of Jurkat cells improved total cell recovery after cryopreservation. rsc.org In the cryopreservation of goat sperm, this compound supplementation enhanced post-thaw sperm quality by regulating redox homeostasis and protecting against ROS stress. mdpi.com Research on ovary cryopreservation indicated that this compound effectively inhibited ice crystal growth and reduced ROS production, enhancing the cryopreservation effect. acs.org

While the exact mechanisms are still being fully elucidated, the evidence suggests that this compound's ability to stabilize cellular components and mitigate stress makes it a promising additive in cryopreservation protocols. rsc.orgrsc.org

Here is a table illustrating some examples of this compound applications in protein stabilization and cryopreservation research:

Application AreaSpecific ApplicationBiological Specimen/ProteinObserved EffectReference
Protein StabilizationPreventing aggregation/fibrillationInsulin, Lysozyme (B549824), Antibodies, HuntingtinStabilization, prevention of aggregation nih.gov
Protein CrystallizationFacilitating crystal formationLysozyme, xylose isomerase, P5CDHUsed in crystallization solutions nih.gov
CryopreservationMammalian oocyte cryopreservationMouse oocytes, Mammalian oocytesImproved survival rate, reduced ice crystal growth, reduced oxidative stress nih.govnih.govrsc.orgacs.org
CryopreservationCell cryopreservation (various cell types)Human mesenchymal stem cells, Human endothelial cells, RBCs, Mammalian cell monolayers, Jurkat cellsImproved post-thaw recovery and viability, protection against cryo-damage nih.govnih.govrsc.orgrsc.org
CryopreservationSperm cryopreservationRam sperm, Goat spermatozoaImproved post-thaw quality, regulation of redox homeostasis nih.govnih.govmdpi.com
CryopreservationWhole ovary cryopreservationOvariesInhibition of ice crystal growth, reduction of ROS, enhanced cryopreservation acs.org

Q & A

Q. What strategies mitigate confounding variables in in vitro studies of this compound’s cognitive-enhancing effects?

  • Methodological Answer : Standardize cell culture media (e.g., proline-free formulations) and use dual luciferase assays to control for off-target effects. Validate findings with ex vivo hippocampal slice models to ensure physiological relevance .

Ethical and Validation Guidelines

Q. How should researchers validate this compound’s safety profile in preclinical studies involving human-derived cell lines?

  • Methodological Answer : Follow OECD guidelines for in vitro cytotoxicity testing (e.g., MTT assays). Obtain ethical approval for human tissue use and document consent protocols for primary cell sourcing .

Q. What criteria ensure robust reproducibility in this compound transport studies across microbial models?

  • Methodological Answer : Report kinetic parameters (Km, Vmax) with triplicate measurements and use standardized buffer conditions (pH, ion composition). Share raw data and analysis scripts via open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.